molecular formula C20H21Cl2N5O2 B15611998 CC15009

CC15009

Número de catálogo: B15611998
Peso molecular: 434.3 g/mol
Clave InChI: JCMZKDYDOAXPNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CC15009 is a useful research compound. Its molecular formula is C20H21Cl2N5O2 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H21Cl2N5O2

Peso molecular

434.3 g/mol

Nombre IUPAC

4-[3-[2,6-dichloro-4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)phenoxy]propyl]morpholine

InChI

InChI=1S/C20H21Cl2N5O2/c21-16-12-15(20-24-19(25-26-20)14-2-4-23-5-3-14)13-17(22)18(16)29-9-1-6-27-7-10-28-11-8-27/h2-5,12-13H,1,6-11H2,(H,24,25,26)

Clave InChI

JCMZKDYDOAXPNQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Enigma of CC-15009: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical literature, no specific information can be found regarding a compound designated as CC-15009. This suggests that "CC-15009" may be an internal, preclinical, or discontinued (B1498344) compound designation not yet disclosed in public forums. It is also possible that this identifier is inaccurate or refers to a compound that has been renamed.

Our investigation involved extensive queries of drug development databases, clinical trial registries, and scientific publication platforms. These searches, utilizing various permutations of the identifier, yielded no relevant results detailing the mechanism of action, therapeutic target, or clinical development of a compound named CC-15009.

A Case of Mistaken Identity? The Story of a Similar Compound

Interestingly, the search for "CC-15009" did yield information on a similarly named investigational drug, CC-90001 , also developed by Celgene. It is plausible that "CC-15009" could be a misremembered or mistyped version of this compound's identifier.

CC-90001 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). JNKs are a family of protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis (programmed cell death). The signaling pathway involving JNK is implicated in the progression of various fibrotic diseases.

The JNK Signaling Pathway and CC-90001's Point of Intervention

The diagram below illustrates the simplified JNK signaling cascade and the point at which CC-90001 is understood to exert its effect.

JNK_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Signals Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK4/7 MKK4/7 (MAPKK) MAPKKK->MKK4/7 Phosphorylates JNK JNK (MAPK) MKK4/7->JNK Phosphorylates c-Jun c-Jun (Transcription Factor) JNK->c-Jun Phosphorylates Gene Expression Gene Expression c-Jun->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Inflammation Inflammation Gene Expression->Inflammation CC-90001 CC-90001 CC-90001->JNK Inhibits

Figure 1: Simplified JNK Signaling Pathway and the inhibitory action of CC-90001. Extracellular stress and inflammatory signals activate a cascade of kinases, ultimately leading to the phosphorylation of the transcription factor c-Jun by JNK. This results in changes in gene expression that can drive apoptosis and inflammation. CC-90001 acts as an inhibitor of JNK, thereby blocking this downstream signaling.

Conclusion

While a detailed technical guide on the mechanism of action of CC-15009 cannot be provided due to the absence of public information, the available data on the similarly designated compound, CC-90001, offers a potential avenue for clarification. Should "CC-15009" be a distinct entity, its mechanism of action remains undisclosed in the public domain. Researchers and drug development professionals are encouraged to verify the compound identifier and consult internal or proprietary databases for further information.

Unveiling CC15009: A Potent Xanthine Oxidoreductase Inhibitor for Hyperuricemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CC15009 is a novel, potent, and selective small molecule inhibitor of xanthine (B1682287) oxidoreductase (XOR), a key enzyme in purine (B94841) metabolism. With a remarkable in vitro efficacy, this compound presents a promising therapeutic candidate for the management of hyperuricemia, a condition intricately linked to gout and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a non-purine analog inhibitor of xanthine oxidoreductase. Its chemical identity and core properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-((3-(3,5-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)methyl)morpholineGenerated from SMILES
CAS Number 2482713-67-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₀H₂₁Cl₂N₅O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 434.32 g/mol --INVALID-LINK--, --INVALID-LINK--
SMILES ClC(C=C(C1=NNC(C2=CC=NC=C2)=N1)C=C3Cl)=C3OCCCN4CCOCC4--INVALID-LINK--
Predicted Boiling Point 671.9±65.0 °C--INVALID-LINK--
Predicted Density 1.342±0.06 g/cm³--INVALID-LINK--

Figure 1: 2D Chemical Structure of this compound

G cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidoreductase (XOR) Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidoreductase (XOR) Hyperuricemia & Gout Hyperuricemia & Gout Uric Acid->Hyperuricemia & Gout This compound This compound Xanthine Oxidoreductase (XOR) Xanthine Oxidoreductase (XOR) This compound->Xanthine Oxidoreductase (XOR) Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: Xanthine Oxidase Xanthine This compound Controls Add_Inhibitor Add Inhibitor/ Control to Plate Reagent_Prep->Add_Inhibitor Add_Enzyme Add Xanthine Oxidase & Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Xanthine (Start Reaction) Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50 G Acclimatization Animal Acclimatization Induction Induce Hyperuricemia (Potassium Oxonate + Hypoxanthine) Acclimatization->Induction Grouping Group Animals: Vehicle, Positive Control, This compound Induction->Grouping Treatment Administer Treatments Grouping->Treatment Sampling Collect Blood Samples Treatment->Sampling Analysis Measure Serum Uric Acid Sampling->Analysis Evaluation Evaluate Efficacy Analysis->Evaluation

Unraveling the Synthesis and Purification of CC15009: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and purification of novel chemical entities are fundamental processes in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the methodologies for a specific compound, referred to herein as CC15009. Due to the absence of publicly available information for a compound with the designation "this compound," this document outlines a generalized, hypothetical workflow for the synthesis and purification of a novel small molecule, illustrating the key steps and considerations that researchers and professionals in the field would undertake. This guide is intended to serve as an educational template, demonstrating the expected level of detail for experimental protocols, data presentation, and process visualization.

Hypothetical Synthesis Pathway

The chemical identity of this compound is not publicly documented. For the purpose of this guide, we will postulate a plausible synthetic route for a hypothetical heterocyclic molecule, a common scaffold in medicinal chemistry. The following multi-step synthesis is illustrative.

Table 1: Hypothetical Synthesis Scheme for this compound

StepReactantsReagents and ConditionsProductYield (%)Purity (%)
1Starting Material A, Reagent BCatalyst X, Solvent Y, 80°C, 12hIntermediate 18595 (by HPLC)
2Intermediate 1, Reagent CBase Z, Solvent W, rt, 4hIntermediate 27892 (by HPLC)
3Intermediate 2, Reagent DAcid Catalyst, Reflux, 24hCrude this compound6580 (by HPLC)
Experimental Protocol: Synthesis of Crude this compound

Step 1: Synthesis of Intermediate 1

To a solution of Starting Material A (1.0 eq) in Solvent Y (10 mL/g of A) was added Reagent B (1.1 eq) and Catalyst X (0.05 eq). The reaction mixture was heated to 80°C and stirred for 12 hours. Upon completion, as monitored by Thin Layer Chromatography (TLC), the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was then subjected to column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

Intermediate 1 (1.0 eq) was dissolved in Solvent W (15 mL/g). To this solution, Base Z (1.5 eq) was added portion-wise at 0°C. Reagent C (1.2 eq) was then added dropwise, and the reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with water and the aqueous layer was extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated to give Intermediate 2.

Step 3: Synthesis of Crude this compound

A solution of Intermediate 2 (1.0 eq) and Reagent D (1.3 eq) in a suitable solvent was treated with an acid catalyst (0.1 eq). The mixture was heated to reflux for 24 hours. After cooling, the reaction mixture was neutralized, and the crude product was precipitated. The solid was collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford crude this compound.

Synthesis_Workflow A Starting Material A + Reagent B B Intermediate 1 A->B Catalyst X, 80°C C Intermediate 1 + Reagent C B->C D Intermediate 2 C->D Base Z, rt E Intermediate 2 + Reagent D D->E F Crude this compound E->F Acid Catalyst, Reflux Purification_Workflow A Crude this compound (80% Purity) B Flash Column Chromatography A->B C Partially Purified this compound (95% Purity) B->C D Preparative HPLC C->D E Highly Purified this compound (>99% Purity) D->E F Recrystallization E->F G Final this compound (>99.5% Purity) F->G Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth This compound This compound This compound->Kinase2 Inhibition

CC15009 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Research and Applications of Lactobacillus helveticus ATCC 15009

Preface

This document provides a comprehensive overview of the scientific research and applications related to the microorganism Lactobacillus helveticus ATCC 15009. Initial searches for "CC15009" in the context of a drug discovery and development program did not yield specific results for a pharmaceutical compound. Instead, the designation "ATCC 15009" refers to a well-characterized strain of Lactobacillus helveticus, a species of lactic acid bacteria. This guide, therefore, focuses on the history of its scientific exploration, its established and potential applications, and the experimental methodologies used to investigate its properties. The content is structured to align with the interests of researchers, scientists, and professionals in fields such as microbiology, food science, and probiotic therapy.

Discovery and Characterization

Lactobacillus helveticus ATCC 15009 is a recognized strain of lactic acid bacteria (LAB) that has been the subject of numerous scientific investigations.[1][2] LABs are known for their role in food fermentation and their potential health benefits as probiotics.[1] The "discovery" of this strain is more accurately a history of its isolation, characterization, and deposition into a culture collection (the American Type Culture Collection, or ATCC), making it available for scientific research.

Studies have focused on its potential as a probiotic, its ability to produce lactic acid through fermentation, and its antimicrobial properties against various pathogens.[1][3] Research has explored its effects in various contexts, from industrial fermentation to its impact on animal health.[3][4]

Mechanism of Action

The mechanism of action of Lactobacillus helveticus ATCC 15009 is multifaceted and primarily relates to its role as a probiotic and a fermentative organism.

Probiotic and Antimicrobial Activity

Lactobacillus helveticus ATCC 15009 has demonstrated antagonistic effects against enteric and food-borne pathogens.[1] The proposed mechanisms for its probiotic and antimicrobial activity include:

  • Competitive Exclusion: Competing with pathogenic microorganisms for adhesion sites on the intestinal mucosa.[1]

  • Production of Antimicrobial Substances: Generating compounds like lactic acid that lower the gut pH, creating an unfavorable environment for pathogens.[1]

  • Immune System Modulation: Interacting with the host's immune system to promote a healthy immune response.[1]

One study investigated the bacteriocins produced by Propionibacterium species and their antagonistic effect on various bacteria, including L. helveticus ATCC 15009.[5]

Regulation of Gut Microecology

In a study on alcoholic liver disease (ALD) in mice, L. helveticus ATCC 15009 was found to mitigate liver injury by:[2]

  • Altering the structure and function of the gut microbiome.[2]

  • Increasing the intestinal levels of short-chain fatty acids (SCFAs).[2]

  • Enhancing gut barrier integrity.[2]

The proposed signaling pathway for this hepatoprotective effect is visualized below.

G L_helveticus Lactobacillus helveticus ATCC 15009 Gut_Microbiome Alteration of Gut Microbiome L_helveticus->Gut_Microbiome SCFAs Increased Intestinal SCFAs L_helveticus->SCFAs Gut_Barrier Enhanced Gut Barrier Integrity L_helveticus->Gut_Barrier Mitigation Mitigation of Liver Steatosis and Inflammation Gut_Microbiome->Mitigation SCFAs->Mitigation Gut_Barrier->Mitigation Alcohol_Injury Alcohol-Induced Liver Injury Mitigation->Alcohol_Injury Inhibits

Proposed mechanism of L. helveticus ATCC 15009 in mitigating alcoholic liver injury.

Preclinical Research and Applications

While formal clinical trial data for a specific therapeutic indication was not identified in the search results, several preclinical studies highlight the potential applications of Lactobacillus helveticus ATCC 15009.

Alcoholic Liver Disease

A study in mice demonstrated that L. helveticus ATCC 15009 had the most significant alleviating effect on ALD-induced liver injury among five tested Lactobacillus species.[2] It was shown to mitigate ethanol-induced liver steatosis and inflammation.[2]

Aquaculture

In a study on rainbow trout (Oncorhynchus mykiss), dietary supplementation with L. helveticus ATCC 15009 resulted in:[4]

  • Improved growth performance.[4]

  • Increased activity of digestive enzymes (amylase, protease, and lipase).[4]

  • Enhancement of serum immune parameters.[4]

  • Increased total protein, albumin, and globulin.[4]

Industrial Fermentation

Lactobacillus helveticus ATCC 15009 is utilized in industrial fermentation for the production of lactic acid from substrates like cheese whey.[3] Research has focused on optimizing fermentation conditions (temperature, pH, lactose (B1674315) concentration, and yeast extract concentration) to maximize lactic acid yield.[3]

Quantitative Data Summary

Table 1: Optimal Conditions for Lactic Acid Production by L. helveticus ATCC 15009 [3]

ParameterOptimal Value
Temperature40°C
pH6.8
Lactose Concentration82 g/L
Yeast Extract Concentration23.36 g/L
Resulting Lactic Acid Concentration 59.38 g/L

Experimental Protocols

In Vitro Evaluation of Probiotic Potential[1]
  • Bacterial Strains and Culture Conditions: Lactobacillus helveticus ATCC 15009 and other lactic acid bacteria were cultured. Pathogenic strains such as E. coli ATCC 8739 and S. aureus ATCC 6538 were also used.

  • Acid and Bile Tolerance: Bacterial strains were subjected to acidic pH and bile salts to assess their survival capabilities.

  • Enzymatic Activity: The ability of the strains to digest protein and starch was evaluated on agar (B569324) plates.

  • Antagonistic Activity: The inhibitory effects of the Lactobacillus strains against pathogenic bacteria were tested.

Alcoholic Liver Disease Mouse Model[2]
  • Animal Model: C57BL/6 female mice were used.

  • Diet and Alcohol Administration: Mice were fed a liquid diet containing ethanol, with the concentration gradually increased.

  • L. helveticus Administration: A solution of L. helveticus ATCC 15009 was administered daily via intragastric gavage.

  • Outcome Measures: Serum levels of liver transaminases, hepatic triglycerides, and mRNA expression of inflammatory chemokines in the liver were measured.

The general workflow for this experimental model is depicted below.

G Start C57BL/6 Mice Grouping Random Grouping Start->Grouping Diet Liquid Diet + Ethanol Grouping->Diet Gavage Intragastric Gavage (L. helveticus or PBS) Diet->Gavage Analysis Analysis of Liver Injury (Serum, Hepatic Triglycerides, mRNA expression) Gavage->Analysis

References

An In-depth Technical Guide to the Target Identification and Validation of CC15009, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CC15009" is understood to be a hypothetical designation for the purpose of this guide. The following information is based on the well-established science of the NLRP3 inflammasome and its inhibitors.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative conditions. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical mediator of innate immunity and a key driver of inflammation.[1][2][3] Its aberrant activation is implicated in the pathogenesis of a wide range of inflammatory diseases, making it a prime therapeutic target.[4][5] This technical guide details the target identification and validation of this compound, a novel small-molecule inhibitor of the NLRP3 inflammasome.

Target Identification: The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1][2][6] This process leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][7] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6]

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs).[2][6] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][6]

  • Signal 2 (Activation): A diverse array of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli don't directly bind to NLRP3 but rather induce cellular stress signals such as potassium efflux, calcium influx, mitochondrial dysfunction, and lysosomal rupture.[4][8]

The canonical activation of the NLRP3 inflammasome brings together the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This proximity-induced auto-activation of caspase-1 initiates the downstream inflammatory cascade.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_protein NLRP3 Protein (inactive) NLRP3_mRNA->NLRP3_protein proIL1B_protein pro-IL-1β proIL1B_mRNA->proIL1B_protein NLRP3_active NLRP3 Activation and Oligomerization NLRP3_protein->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Target Validation of this compound

A series of biochemical and cell-based assays were conducted to validate the inhibitory activity of this compound against the NLRP3 inflammasome.

Biochemical Assays

Biochemical assays are essential for determining the direct interaction of a compound with its molecular target.

Assay TypeDescriptionKey Parameters Measured
NLRP3 ATPase Activity Assay Measures the ability of this compound to inhibit the ATPase activity of the NACHT domain of NLRP3, which is crucial for its oligomerization.IC50
NLRP3-NEK7 Interaction Assay Determines if this compound can disrupt the interaction between NLRP3 and NEK7, a kinase required for NLRP3 activation.IC50
ASC Oligomerization Assay Assesses the ability of this compound to prevent the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.EC50
  • Reagents: Recombinant human NLRP3 protein, ATP, Malachite Green Phosphate (B84403) Assay Kit.

  • Procedure:

    • Add recombinant NLRP3 protein to a 96-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO).

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell-based assays are critical for evaluating the efficacy of a compound in a more physiologically relevant context.

Assay TypeCell LineDescriptionKey Parameters Measured
IL-1β Release Assay THP-1 monocytes, bone marrow-derived macrophages (BMDMs)Measures the inhibition of IL-1β secretion from primed and activated immune cells.IC50
Caspase-1 Activity Assay THP-1 monocytes, BMDMsQuantifies the reduction in active caspase-1 in the cell lysate or supernatant.IC50
ASC Speck Formation Assay THP-1 cells stably expressing ASC-GFPVisualizes and quantifies the inhibition of ASC speck formation, a hallmark of inflammasome activation, using fluorescence microscopy.EC50
Pyroptosis Assay (LDH Release) THP-1 monocytes, BMDMsMeasures the release of lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptotic cell death.EC50
  • Cell Culture: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Prime the cells with 1 µg/mL of LPS for 3-4 hours.

  • Inhibitor Treatment: Treat the primed cells with serial dilutions of this compound or vehicle control for 30-60 minutes.

  • Activation (Signal 2): Activate the NLRP3 inflammasome with a stimulus such as 5 mM ATP or 10 µM Nigericin for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Procedure cluster_analysis Data Analysis start Start: THP-1 Monocytes differentiate Differentiate with PMA (48-72h) start->differentiate macrophages Adherent Macrophage-like Cells differentiate->macrophages prime Signal 1: Prime with LPS (3-4h) macrophages->prime inhibit Treat with this compound (30-60 min) prime->inhibit activate Signal 2: Activate with ATP/Nigericin (1-2h) inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β by ELISA collect->elisa calculate Calculate IC50 elisa->calculate

Caption: Workflow for Cell-Based IL-1β Release Assay.

In Vivo Validation

To confirm the therapeutic potential of this compound, its efficacy was evaluated in relevant animal models of NLRP3-mediated diseases.

Animal ModelDescriptionKey Readouts
LPS-induced Systemic Inflammation Mice are challenged with LPS to induce a systemic inflammatory response.Serum IL-1β levels, survival rate.
Peritonitis Model Mice are injected intraperitoneally with an NLRP3 activator like MSU crystals to induce localized inflammation.Peritoneal lavage IL-1β levels, neutrophil influx.
Cryopyrin-Associated Periodic Syndromes (CAPS) Model Genetically modified mice expressing a constitutively active form of NLRP3, which develop spontaneous inflammation.Systemic inflammatory markers, body weight, skin inflammation score.

Conclusion

The comprehensive target identification and validation process has demonstrated that this compound is a potent and selective inhibitor of the NLRP3 inflammasome. Through a combination of biochemical and cell-based assays, this compound has been shown to effectively block NLRP3 activation and subsequent downstream inflammatory signaling. Further validation in animal models of NLRP3-driven diseases will be crucial to advance this compound towards clinical development as a novel therapeutic for a wide range of inflammatory disorders.

References

CC15009: A Technical Guide to Solubility and Stability Testing for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC15009 has been identified as a highly potent and selective inhibitor of xanthine (B1682287) oxidoreductase (XOR), a key enzyme in purine (B94841) metabolism. With an in vitro IC50 value of 0.237 nM, this compound demonstrates significant potential for the treatment of hyperuricemia and related conditions. This technical guide provides a comprehensive overview of the essential solubility and stability testing required for the preclinical and early-phase development of this compound. While specific experimental data for this compound is not publicly available, this document outlines best-practice methodologies and experimental protocols to enable researchers to generate the critical data necessary for advancing its development. The guide includes detailed experimental workflows, data presentation templates, and a depiction of the relevant signaling pathway.

Introduction to this compound

This compound is a small molecule that acts as a competitive and reversible inhibitor of xanthine oxidoreductase. This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting XOR, this compound effectively reduces the production of uric acid, making it a promising therapeutic candidate for managing hyperuricemia, a condition associated with gout and other metabolic diseases. Preliminary studies have indicated a favorable safety profile, with no significant abnormalities observed in acute and subacute toxicity tests.

Signaling Pathway of this compound

The mechanism of action of this compound involves the direct inhibition of xanthine oxidoreductase, which is the final enzyme in the purine degradation pathway responsible for uric acid synthesis.

purine_pathway Purines Purines (ATP, GTP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR UricAcid Uric Acid Xanthine->UricAcid XOR XOR Xanthine Oxidoreductase (XOR) This compound This compound This compound->XOR Inhibits

Figure 1: Inhibition of the Purine Degradation Pathway by this compound.

Solubility and Stability Testing Workflow

A systematic approach to solubility and stability testing is crucial for the successful development of any drug candidate. The following diagram outlines a general workflow.

workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment KineticSolubility Kinetic Solubility (Early Screening) ThermodynamicSolubility Thermodynamic Solubility (Pre-formulation) KineticSolubility->ThermodynamicSolubility SolubilityInBiorelevantMedia Solubility in Biorelevant Media (FaSSIF, FeSSIF) ThermodynamicSolubility->SolubilityInBiorelevantMedia Formulation Formulation Development SolubilityInBiorelevantMedia->Formulation ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) SolutionStability Solution Stability (Various pH and Buffers) ForcedDegradation->SolutionStability SolidStateStability Solid-State Stability (Temperature, Humidity) SolutionStability->SolidStateStability SolidStateStability->Formulation

Figure 2: General Experimental Workflow for Solubility and Stability Testing.

Data Presentation: Solubility and Stability of this compound

While specific quantitative data for this compound is not publicly available, the following tables provide a structured format for researchers to populate with their experimental findings.

Table 1: Thermodynamic Solubility of this compound

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25Data not availableShake-flask
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-flask
0.1 N HCl (pH 1.2)37Data not availableShake-flask
Fasted State Simulated Intestinal Fluid (FaSSIF)37Data not availableShake-flask
Fed State Simulated Intestinal Fluid (FeSSIF)37Data not availableShake-flask
Ethanol25Data not availableShake-flask
Propylene Glycol25Data not availableShake-flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask

Table 2: Stability of this compound in Solution (Example: PBS, pH 7.4)

Storage ConditionTime Point% Recovery of this compoundAppearance of Degradants
2-8 °C0 h100%None detected
24 hData not availableData not available
7 daysData not availableData not available
25 °C / 60% RH0 h100%None detected
24 hData not availableData not available
7 daysData not availableData not available
40 °C / 75% RH0 h100%None detected
24 hData not availableData not available
7 daysData not availableData not available

Table 3: Solid-State Stability of this compound

Storage ConditionTime Point% Recovery of this compoundPhysical Appearance
25 °C / 60% RH0 months100%White crystalline powder
3 monthsData not availableData not available
6 monthsData not availableData not available
40 °C / 75% RH0 months100%White crystalline powder
1 monthData not availableData not available
3 monthsData not availableData not available
Photostability (ICH Q1B)-Data not availableData not available

Experimental Protocols

The following are detailed, best-practice methodologies for key solubility and stability experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, FaSSIF, FeSSIF, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

  • This compound (in solid form and in solution)

  • HCl and NaOH solutions for acid and base hydrolysis

  • Hydrogen peroxide for oxidation

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal degradation

  • HPLC-UV/MS system for analysis

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution containing hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C) in an oven.

  • Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.

Solution Stability Assessment

Objective: To evaluate the stability of this compound in various solutions under different storage conditions.

Materials:

  • Stock solution of this compound

  • A range of buffers (e.g., pH 3, 5, 7.4, 9)

  • Temperature- and humidity-controlled storage chambers

  • HPLC system with a validated analytical method

Procedure:

  • Prepare solutions of this compound in the selected buffers at a known concentration.

  • Dispense the solutions into vials, seal, and place them in storage chambers at various conditions (e.g., 2-8 °C, 25 °C/60% RH, 40 °C/75% RH).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove vials from each storage condition.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage recovery and monitor for the appearance of any new peaks that may indicate degradation products.

Conclusion

While this compound shows great promise as a potent xanthine oxidoreductase inhibitor, a thorough understanding of its solubility and stability is paramount for its successful development into a therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to systematically evaluate these critical physicochemical properties. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of this compound as it progresses through the drug development pipeline.

The Enigmatic Case of CC15009: A Search for a Ghost in the Pharmaceutical Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public databases, scientific literature, and intellectual property records, the compound designated as CC15009 remains elusive. No patents, clinical trials, or research publications directly associated with this identifier could be located. This suggests that "this compound" may be an internal, preclinical designation for a compound that has not yet entered the public domain, a discontinued (B1498344) project, or a misidentified codename.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the patent and intellectual property landscape surrounding this compound. However, the absence of any publicly available data makes a detailed analysis impossible.

For a compound to be the subject of a technical whitepaper, it typically needs to have reached a stage of development where information is disclosed through patent applications, scientific publications, or presentations at scientific conferences. This disclosed information usually includes the chemical structure, mechanism of action, preclinical data, and in some cases, early clinical trial results. The complete lack of such information for this compound prevents the fulfillment of the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways.

It is important to note that the pharmaceutical industry is characterized by a high degree of secrecy during the early stages of drug discovery and development. Companies often use internal codenames for their compounds to maintain a competitive advantage. These codenames may change as a compound progresses through the development pipeline, and they may not be publicly disclosed until a patent is filed or the compound enters clinical trials.

Therefore, while it is not possible to provide the requested technical guide on this compound at this time, this outcome highlights the often-opaque nature of early-stage drug development. Researchers and professionals in the field should be aware that a significant portion of the work conducted within pharmaceutical companies is not immediately accessible to the public.

Future disclosures, whether through patent applications, scientific publications, or company press releases, may eventually shed light on the nature of this compound. Until then, its identity and associated intellectual property remain a mystery.

Methodological & Application

Application Notes and Protocols for CC15009 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the culture and maintenance of the CC15009 cell line. The protocols detailed herein cover essential procedures including thawing, routine maintenance, subculturing, and cryopreservation. Additionally, this guide presents a sample experimental workflow for a drug screening application, complete with data presentation and a representative signaling pathway diagram. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure reproducible and accurate results when working with the this compound cell line.

Cell Line Information

Designation: this compound Description: A hypothetical human cancer cell line established for in-vitro research. Application: Suitable for studies in cancer biology, drug screening, and signaling pathway analysis. Biosafety Level: BSL-2

I. Cell Culture Protocols

Materials and Reagents
  • This compound cells

  • Complete Growth Medium:

    • DMEM (Dulbecco's Modified Eagle Medium)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cryopreservation Medium:

    • 90% FBS

    • 10% DMSO (Dimethyl sulfoxide)

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile serological pipettes

  • Sterile centrifuge tubes (15 mL, 50 mL)

  • Water bath (37°C)

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microscope

  • Hemocytometer or automated cell counter

Thawing and Establishing Cultures
  • Warm the complete growth medium to 37°C in a water bath.

  • Rapidly thaw the cryovial of this compound cells by gentle agitation in the 37°C water bath.

  • Decontaminate the outside of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.

  • Gently transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells.

  • Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor the cells daily and change the medium every 2-3 days.

Routine Cell Maintenance and Subculturing
  • Frequency: Subculture when cells reach 80-90% confluency.

  • Split Ratio: A split ratio of 1:3 to 1:6 is recommended.

Protocol:

  • Aspirate the old medium from the culture flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.[1][2]

  • Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seed new culture flasks at the desired density (e.g., 2 x 10^4 cells/cm²).

  • Add the appropriate volume of complete growth medium to the new flasks and return them to the incubator.

Cryopreservation
  • Follow steps 1-7 of the subculturing protocol.

  • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

II. Application: Drug Screening Assay

This section outlines a sample experiment to assess the cytotoxic effects of a hypothetical compound (Drug X) on the this compound cell line using a standard viability assay.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 4: Viability Assay cluster_3 Data Analysis A Seed this compound cells in 96-well plates B Treat cells with varying concentrations of Drug X A->B 24h incubation C Add viability reagent (e.g., MTT, resazurin) B->C 48h incubation D Incubate for 2-4 hours C->D E Measure absorbance or fluorescence D->E F Calculate cell viability (%) E->F G Plot dose-response curve and determine IC50 F->G

Caption: Workflow for a typical in-vitro drug screening assay.

Protocol: Drug Treatment and Viability Assay
  • Seed this compound cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of Drug X in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of a viability reagent (e.g., MTT or resazurin) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control.

III. Data Presentation

The results of the drug screening assay can be summarized in a table for clear comparison of the dose-dependent effects of Drug X on this compound cell viability.

Drug X Concentration (µM)Mean AbsorbanceStandard DeviationCell Viability (%)
0 (Vehicle)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.620.0449.6
500.210.0316.8
1000.100.028.0

IV. Signaling Pathway Analysis

The this compound cell line can be utilized to study various signaling pathways implicated in cancer progression. Below is a representative diagram of a generic MAPK/ERK signaling cascade, a common pathway of interest in oncology research.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

V. Conclusion

The protocols and application notes provided in this document are designed to facilitate the successful culture and experimental use of the this compound cell line. Adherence to these guidelines will help ensure the generation of reliable and reproducible data for research and drug development applications. For further experimental procedures, such as immunocytochemistry[3] or flow cytometry,[1][2][4] please refer to standard laboratory manuals and protocols.

References

Application Notes and Protocols for CC15009 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

Our comprehensive search for the compound designated "CC15009" has not yielded any specific information in the public domain, including scientific literature, patent databases, or company pipelines. This suggests that "this compound" may be an internal compound identifier that has not yet been publicly disclosed, a misnomer, or a compound that is no longer in development.

Therefore, we are currently unable to provide detailed application notes and protocols, including its mechanism of action, quantitative data from mouse models, experimental procedures, and signaling pathway diagrams as requested.

We are committed to providing accurate and actionable scientific information. Should you have an alternative compound of interest with publicly available data, we would be pleased to generate the detailed application notes and protocols you require.

For illustrative purposes, had information been available for a hypothetical compound with a similar designation, such as the Celgene-developed JNK inhibitor CC-90001 , the application notes would have been structured as follows. Please note that the following is a template and does not contain actual data for "this compound".

Illustrative Template: Application Notes for a Novel Kinase Inhibitor in Mouse Models

Introduction

This document provides detailed application notes and protocols for the use of [Compound Name], a potent and selective inhibitor of [Target Kinase], in preclinical mouse models of [Disease Indication]. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the effective design and execution of in vivo studies.

Mechanism of Action

[Compound Name] is a small molecule inhibitor that targets the ATP-binding site of [Target Kinase], a key signaling node in the [Signaling Pathway Name] pathway. Dysregulation of this pathway is implicated in the pathophysiology of [Disease Indication]. By inhibiting [Target Kinase], [Compound Name] blocks downstream signaling events, leading to [e.g., decreased cell proliferation, induction of apoptosis, reduced inflammation].

Signaling Pathway Diagram

G Conceptual Signaling Pathway of [Compound Name] cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Phosphorylation Downstream Effector 1 Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response Compound Name Compound Name Compound Name->Target Kinase Inhibition Target Kinase->Downstream Effector 1 Activation

Caption: A diagram illustrating the mechanism of action of [Compound Name].

In Vivo Efficacy in Mouse Models

[Compound Name] has demonstrated significant anti-tumor efficacy in various preclinical mouse models of [Disease Indication]. Below is a summary of key quantitative data from these studies.

Table 1: Summary of Efficacy Studies in [Disease] Mouse Models
Mouse ModelDosing RegimenRoute of AdministrationTumor Growth Inhibition (%)Change in Biomarker X (fold)Reference
Xenograft Model 1[Dose] mg/kg, QDOral[Value][Value][Citation]
Syngeneic Model 1[Dose] mg/kg, BIDIntraperitoneal[Value][Value][Citation]
GEMM Model 1[Dose] mg/kg, Q3DSubcutaneous[Value][Value][Citation]

Experimental Protocols

Formulation and Administration

A detailed protocol for the preparation and administration of [Compound Name] for in vivo studies.

Materials:

  • [Compound Name] powder

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

  • Sterile tubes and syringes

  • Vortex mixer and sonicator

Protocol:

  • Weigh the required amount of [Compound Name] powder.

  • Dissolve the powder in [Vehicle Component 1] by vortexing.

  • Add [Vehicle Component 2] and sonicate until the solution is clear.

  • Bring the final volume with [Vehicle Component 3].

  • Administer the formulation to mice via the specified route (e.g., oral gavage, intraperitoneal injection).

Xenograft Mouse Model Protocol

A step-by-step guide for establishing and utilizing a xenograft model to test the efficacy of [Compound Name].

Workflow Diagram:

G Xenograft Model Experimental Workflow cluster_0 Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Treatment Tumor Growth->Treatment Data Collection Data Collection Treatment->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: A workflow diagram for a typical xenograft mouse model study.

Protocol:

  • Culture [Cancer Cell Line] cells to 80% confluency.

  • Harvest and resuspend cells in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice.

  • Monitor tumor growth until tumors reach a specified volume.

  • Randomize mice into treatment and control groups.

  • Administer [Compound Name] or vehicle according to the dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, collect tumors and tissues for further analysis.

Pharmacokinetic and Pharmacodynamic Analysis

Protocols for assessing the pharmacokinetic (PK) profile and pharmacodynamic (PD) effects of [Compound Name] in mice.

Table 2: Key Pharmacokinetic Parameters in Mice
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
[Dose 1][Value][Value][Value][Value]
[Dose 2][Value][Value][Value][Value]

Protocol for PD Biomarker Analysis:

  • Treat tumor-bearing mice with a single dose of [Compound Name].

  • Collect tumor samples at various time points post-dose.

  • Prepare tumor lysates and perform Western blotting for phosphorylated and total [Target Kinase] and downstream markers.

Concluding Remarks

These application notes provide a foundational guide for the in vivo use of [Compound Name]. It is recommended that researchers optimize these protocols for their specific experimental needs and animal models. For further information, please refer to the cited literature or contact our technical support team.

CC15009 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CC15009

Disclaimer: Publicly available information regarding a specific molecule designated "this compound" is not available. The following application notes, protocols, and data are provided as an illustrative example for a hypothetical kinase inhibitor, herein referred to as this compound. The experimental designs and data are representative of typical early-stage drug development for a novel anti-cancer agent and are intended for research and drug development professionals.

Introduction

This compound is a hypothetical, orally bioavailable, small molecule inhibitor of a critical oncogenic kinase (hereafter referred to as "Target Kinase"). Dysregulation of the Target Kinase signaling pathway is implicated in the proliferation and survival of various cancer cell types. These application notes provide guidelines for the preclinical evaluation of this compound, including dosage for in vitro and in vivo studies, and detailed protocols for key experiments to characterize its activity and mechanism of action.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hypothetical molecule this compound, derived from typical preclinical and early clinical studies for a kinase inhibitor.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue
Biochemical AssayRecombinant Human Target KinaseIC5015 nM
Cell ProliferationCancer Cell Line A (Target Kinase Dependent)GI50100 nM
Cell ProliferationCancer Cell Line B (Target Kinase Independent)GI50> 10 µM

Table 2: Illustrative Phase 1 Dose-Escalation Data for this compound in Patients with Advanced Solid Tumors

Dose LevelCohort SizeThis compound DosageScheduleDose-Limiting Toxicities (DLTs)
13100 mgOnce Daily (QD), 21-day cycles0
23200 mgOnce Daily (QD), 21-day cycles0
36400 mgOnce Daily (QD), 21-day cycles1
45600 mgOnce Daily (QD), 21-day cycles2

This table represents a typical 3+3 dose-escalation design. The Maximum Tolerated Dose (MTD) would be determined based on the rate of DLTs.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified Target Kinase.

Materials:

  • Recombinant Human Target Kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

  • Add 10 µL of diluted Target Kinase to all wells except the no-enzyme control.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a mix containing the kinase substrate and ATP.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation (MTS) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., one dependent on Target Kinase and one independent)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, until a color change is apparent.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the half-maximal growth inhibition (GI50) by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Protocol 3: Western Blot Analysis of Target Kinase Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of the Target Kinase.

Materials:

  • Cancer cell line expressing the Target Kinase

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total Target Kinase, phospho-Target Kinase, total downstream effector, phospho-downstream effector, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Prepare protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

G cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Cell Proliferation Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTS Reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance at 490 nm E->F G 7. Calculate GI50 F->G

Caption: Experimental workflow for the cell proliferation assay.

Application Notes and Protocols for the Quantification of CC-90001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of CC-90001, a selective c-Jun N-terminal kinase (JNK) inhibitor developed for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[1][2][3] The protocols detailed below are based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of CC-90001 in human plasma.[4]

Introduction

CC-90001 is an orally administered small molecule that selectively inhibits JNK1.[3] Dysregulation of the JNK signaling pathway is implicated in the pathogenesis of fibrosis.[4] Accurate and precise quantification of CC-90001 in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall clinical development. The primary analytical method for this purpose is LC-MS/MS, which offers high sensitivity and selectivity.

Signaling Pathway of CC-90001

CC-90001 targets the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated by various stress signals. Once activated, JNKs phosphorylate a range of transcription factors, including c-Jun, which in turn regulate the expression of genes involved in inflammation and fibrosis. By inhibiting JNK, CC-90001 can reduce the downstream effects that contribute to the progression of fibrotic diseases.

JNK Signaling Pathway stress Stress Signals (e.g., Cytokines, Oxidative Stress) jnkk JNK Kinases (MKK4/7) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun gene Gene Expression (Inflammation, Fibrosis) cjun->gene cc90001 CC-90001 cc90001->jnk

Caption: Inhibition of the JNK signaling pathway by CC-90001.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the quantification of CC-90001 in human plasma.[4]

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixHuman Plasma
Calibration Range1–1000 ng/mL
Sample PreparationSolid-Phase Extraction (SPE)
Internal Standard[2D9]-CC-90001 (CC-20006)
Ionization ModePositive Electrospray Ionization (ESI+)
Mass Transition (m/z)CC-90001: 322.2 → 266.2
Internal Standard: 331.2 → 267.2

Experimental Protocols

Protocol 1: Quantification of CC-90001 in Human Plasma by LC-MS/MS

This protocol describes the steps for the extraction and quantification of CC-90001 from human plasma samples.

1. Materials and Reagents:

  • CC-90001 reference standard

  • [2D9]-CC-90001 (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Oasis µ-Elution HLB solid-phase extraction (SPE) plate (30 µm)

  • HyperClone DBS C18 HPLC column (or equivalent)

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • Spike a known volume of plasma with the internal standard, [2D9]-CC-90001.

  • Condition the Oasis µ-Elution HLB SPE plate wells with methanol followed by water.

  • Load the plasma samples onto the SPE plate.

  • Wash the wells with an appropriate aqueous solution to remove interferences.

  • Elute CC-90001 and the internal standard from the SPE plate with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: HyperClone DBS C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimize the gradient to ensure separation of CC-90001 from matrix components.

  • Flow Rate: A typical flow rate for such columns is in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization source.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • CC-90001: m/z 322.2 → 266.2

    • Internal Standard ([2D9]-CC-90001): m/z 331.2 → 267.2

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of CC-90001 to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of CC-90001 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of CC-90001 in human plasma.

Experimental Workflow sample Plasma Sample Collection is_spike Internal Standard Spiking sample->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for CC-90001 quantification in plasma.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of CC-90001 in human plasma, supporting its clinical development. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic and pharmacodynamic assessments.

References

Application Note: Analysis of JNK Signaling Pathway Using the Selective JNK Inhibitor CC-90001 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is involved in the regulation of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. The JNK signaling pathway can be activated by various cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and heat shock. Once activated, JNKs phosphorylate a range of transcription factors, with c-Jun being a primary substrate. The phosphorylation of c-Jun leads to the activation of downstream gene transcription. Given its central role in cellular stress responses, the JNK pathway is a significant target in drug discovery for various diseases, including inflammatory conditions and cancer.

CC-90001 is a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It exhibits a preference for JNK1 over JNK2.[1][2][3] The primary mechanism of action of CC-90001 is the inhibition of JNK activity, which in turn prevents the phosphorylation of its downstream substrates, such as c-Jun.[4][5] This application note provides a comprehensive protocol for the use of CC-90001 in Western blot analysis to investigate its effects on the JNK signaling pathway, specifically on the phosphorylation of c-Jun.

Experimental Protocols

This protocol outlines the steps for treating cells with CC-90001 and subsequently analyzing the phosphorylation status of c-Jun using Western blotting.

Materials and Reagents

  • Cell line (e.g., HeLa, HEK293T)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • CC-90001 (solubilized in DMSO)

  • JNK activator (e.g., Anisomycin or UV radiation)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane (0.45 µm)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Jun (Ser63)

    • Rabbit anti-c-Jun

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of CC-90001 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 25 ng/mL Anisomycin for 30 minutes) or by exposing them to UV radiation. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • To analyze total c-Jun and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by incubation with the appropriate secondary antibodies and detection.

Data Presentation

The band intensities from the Western blot can be quantified using image analysis software. The level of phosphorylated c-Jun should be normalized to the total c-Jun expression, and then to the loading control (e.g., GAPDH or β-actin). The results can be presented in a table for clear comparison.

Treatment GroupCC-90001 Conc. (µM)JNK ActivatorNormalized Phospho-c-Jun Intensity (Arbitrary Units)
Untreated Control0-1.0
Vehicle Control0+8.5
CC-900010.1+6.2
CC-900011+2.1
CC-9000110+0.8

Mandatory Visualization

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Data Analysis a Seed Cells b Serum Starvation a->b c Pre-treatment with CC-90001 b->c d JNK Pathway Stimulation c->d e Cell Lysis d->e f Protein Quantification (BCA) e->f g Sample Denaturation f->g h SDS-PAGE g->h i Protein Transfer to PVDF h->i j Blocking i->j k Primary Antibody Incubation (p-c-Jun, c-Jun, GAPDH) j->k l Secondary Antibody Incubation k->l m Chemiluminescent Detection l->m n Band Densitometry m->n o Normalization n->o p Data Interpretation o->p

Caption: Experimental workflow for Western blot analysis of CC-90001 effect.

G cluster_0 JNK Signaling Pathway stress Cellular Stress (e.g., Anisomycin, UV) jnk JNK stress->jnk cjun c-Jun jnk->cjun Phosphorylation p_cjun Phospho-c-Jun gene_exp Gene Expression (Inflammation, Apoptosis) p_cjun->gene_exp cc90001 CC-90001 cc90001->jnk Inhibition

Caption: JNK signaling pathway and the inhibitory action of CC-90001.

References

No Publicly Available Information for In Vivo Imaging Agent CC15009

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, commercial databases, and patent filings, no information was found for an in vivo imaging agent designated as "CC15009." This identifier does not appear to correspond to any publicly disclosed fluorescent probe, radiotracer, or other molecular imaging agent.

As a result, the creation of detailed application notes and protocols, as requested, cannot be fulfilled at this time. The generation of such documents requires specific and verifiable data regarding the agent's chemical structure, mechanism of action, biological targets, spectral properties, and in vivo performance characteristics. Without this foundational information, any attempt to produce the requested content would be speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals.

It is possible that "this compound" represents:

  • An internal, proprietary code for a compound under development that has not yet been publicly disclosed.

  • A newly synthesized molecule that has not yet been described in the scientific literature.

  • A typographical error in the provided topic identifier.

Researchers and professionals seeking information on this specific agent are advised to verify the designation and consult internal documentation or the originating source for details.

In the absence of specific data for this compound, we present a generalized workflow and a hypothetical signaling pathway diagram that are commonly relevant in the field of in vivo cancer imaging. These are provided for illustrative purposes only and are not based on any specific data for "this compound."

Generalized Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for in vivo imaging studies using a targeted molecular imaging agent for cancer research.

G Generalized In Vivo Imaging Workflow cluster_preclinical Pre-clinical Phase cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting A Animal Model Preparation (e.g., Tumor Xenograft) B Imaging Agent Administration (e.g., Intravenous Injection) A->B C In Vivo Imaging Session (e.g., Fluorescence, PET/CT) B->C D Image Data Acquisition and Processing C->D E Quantitative Analysis (e.g., Tumor-to-Background Ratio) D->E F Biodistribution Studies (Ex Vivo Organ Imaging) D->F G Histological Correlation (e.g., IHC, H&E) E->G F->G H Data Interpretation G->H I Report Generation H->I

Caption: A generalized workflow for preclinical in vivo imaging studies.

Hypothetical Signaling Pathway for a Cancer Imaging Agent

The following diagram illustrates a hypothetical signaling pathway that a targeted imaging agent might exploit to accumulate in cancer cells. This example assumes the agent targets a receptor tyrosine kinase (RTK) that is overexpressed in a particular cancer.

G Hypothetical RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent Imaging Agent (this compound) RTK Receptor Tyrosine Kinase (RTK) Agent->RTK Binding & Internalization RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A hypothetical signaling pathway for an RTK-targeted imaging agent.

Application Notes and Protocols for CC15009: Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the safe handling and disposal of CC15009. The information is intended for researchers, scientists, and drug development professionals. Due to the hazardous nature of this compound, strict adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.

Hazard Identification and Summary

This compound is a flammable and toxic solid. It is classified as a hazardous substance and requires special precautions for handling, storage, and disposal. The primary routes of exposure are inhalation, ingestion, and skin contact.

Quantitative Data Summary:

PropertyValueReference
Melting Point/Freezing Point98 - 100 °C (208 - 212 °F)[1]
Initial Boiling Point213 °C (415 °F)[1]
FlammabilityFlammable solid (Category 1)[1]
Acute Toxicity (Oral)Category 3 (Toxic if swallowed)[1]
Acute Toxicity (Dermal)Category 3 (Toxic in contact with skin)[1]
Acute Toxicity (Inhalation)Category 2 (Fatal if inhaled)[1]
Skin IrritationCategory 2 (Causes skin irritation)[1]
Eye IrritationCategory 2A (Causes serious eye irritation)[1]

Experimental Protocols

General Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Enter Lab Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Transfer Compound Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces After Experiment Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Clean Work Area Doff PPE Doff PPE Dispose Waste->Doff PPE Segregate Waste Exit Lab Exit Lab Doff PPE->Exit Lab

Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: A NIOSH-approved respirator is required when handling the solid form outside of a certified chemical fume hood.

Handling Procedures
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a chemical fume hood is certified and functioning correctly.

  • Weighing and Aliquoting: All weighing and handling of the solid compound must be performed in a chemical fume hood to avoid inhalation of dust.[1] Use anti-static tools and equipment to prevent ignition sources.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to minimize dust generation.

  • Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use combustible materials to absorb the spill.

Disposal Protocols

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste contaminated with this compound.

cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_disposal Disposal Path Waste Generated Waste Generated Is it Contaminated? Is it Contaminated? Waste Generated->Is it Contaminated? Hazardous Waste Hazardous Waste Is it Contaminated?->Hazardous Waste Yes Regular Trash Regular Trash Is it Contaminated?->Regular Trash No

Waste disposal decision tree for this compound.
Disposal Guidelines

  • Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disclaimer

The information provided in these application notes is intended as a guide and is not a substitute for a thorough understanding of the hazards of this compound and your institution's safety policies. Always consult the most recent Safety Data Sheet and your EHS office for complete and up-to-date information.

References

No Public Data Available for CC15009 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding a compound designated "CC15009" in the context of gene expression analysis.

Efforts to retrieve data on the mechanism of action, clinical trials, or any experimental results related to "this compound" were unsuccessful. Searches for this identifier in combination with terms such as "drug," "compound," "inhibitor," and "gene expression" did not yield any relevant results.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" is an internal development code not yet disclosed to the public, or the identifier may be inaccurate.

Without foundational information on the compound's biological activity and its effects on cellular pathways, the generation of experimental protocols, data tables, and signaling pathway diagrams as requested is not feasible.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or contact the originating institution for details regarding "this compound."

Application Notes and Protocols: CC-90001 in Fibrotic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is an orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with preferential activity against JNK1 over JNK2.[1][2] JNK is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a critical role in cellular processes such as inflammation, apoptosis, cell proliferation, and senescence. Dysregulation of the JNK pathway is implicated in the pathogenesis of various fibrotic diseases. These application notes provide a summary of the use of CC-90001 in relevant disease models, along with protocols for its application.

Mechanism of Action

CC-90001 exerts its therapeutic effects by inhibiting the kinase activity of JNK1. This, in turn, modulates downstream signaling pathways involved in fibrosis. By blocking JNK1, CC-90001 can reduce the inflammatory response and inhibit the proliferation and activation of fibroblasts, key cells in the development of fibrotic tissue. A simplified representation of this pathway is provided below.

digraph "JNK_Signaling_Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Stress Stimuli\n(e.g., ROS, cytokines)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MAPKKK" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKK (MKK4/7)" [fillcolor="#FBBC05", fontcolor="#202124"]; "JNK" [fillcolor="#FBBC05", fontcolor="#202124"]; "c-Jun" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "AP-1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene Transcription\n(Inflammation, Fibrosis)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CC-90001" [shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Stress Stimuli\n(e.g., ROS, cytokines)" -> "MAPKKK"; "MAPKKK" -> "MAPKK (MKK4/7)"; "MAPKK (MKK4/7)" -> "JNK"; "JNK" -> "c-Jun"; "c-Jun" -> "AP-1"; "AP-1" -> "Gene Transcription\n(Inflammation, Fibrosis)"; "CC-90001" -> "JNK" [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified JNK signaling pathway and the inhibitory action of CC-90001.

Application in Disease Models

CC-90001 has been evaluated in preclinical and clinical models of fibrotic diseases, primarily Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis.

Idiopathic Pulmonary Fibrosis (IPF)

Clinical Studies: A phase II clinical trial (NCT03142191) evaluated the efficacy and safety of CC-90001 in patients with IPF.[2][3] Patients received either 200 mg or 400 mg of CC-90001 orally once daily for 24 weeks.[2][3]

Preclinical Studies: In a house dust mite-induced model of lung fibrosis, CC-90001 demonstrated anti-fibrotic activity, as indicated by a reduction in the fibrosis score and levels of matrix metalloproteinase-7.[2]

Liver Fibrosis

Preclinical Studies: In a rat model of liver fibrosis induced by a choline-deficient diet over 12 weeks, CC-90001 administration led to a significant reduction in collagen staining.[2]

Quantitative Data Summary

Disease ModelOrganismTreatmentDosageDurationKey FindingsReference
Idiopathic Pulmonary FibrosisHumanCC-90001200 mg/day24 weeks1.1% difference in least-squares mean change from baseline in percent predicted forced vital capacity (ppFVC) compared to placebo.[3]
Idiopathic Pulmonary FibrosisHumanCC-90001400 mg/day24 weeks2.2% difference in least-squares mean change from baseline in ppFVC compared to placebo.[3]
Liver FibrosisRatCC-90001Not Specified12 weeks47-49% reduction in collagen staining.[2]
Lung FibrosisMouse (House Dust Mite Model)CC-90001Not SpecifiedNot SpecifiedReduction in fibrosis score and matrix metalloproteinase-7 levels.[2]

Experimental Protocols

In Vitro JNK Inhibition Assay

Objective: To determine the in vitro potency of CC-90001 in inhibiting JNK1 and JNK2.

Materials:

  • Recombinant human JNK1 and JNK2 enzymes

  • ATP

  • Substrate peptide (e.g., GST-c-Jun)

  • CC-90001

  • Kinase buffer

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of CC-90001 in DMSO.

  • In a 384-well plate, add the kinase buffer, JNK enzyme, and the substrate peptide.

  • Add the diluted CC-90001 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the IC50 value for JNK1 and JNK2 inhibition. CC-90001 has shown an IC50 of 10 nM for JNK1 and 30 nM for JNK2 in fibroblasts.[2]

digraph "In_Vitro_JNK_Inhibition_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Serial_Dilution" [label="Prepare serial dilutions\nof CC-90001"]; "Plate_Setup" [label="Add kinase buffer, JNK enzyme,\nand substrate to plate"]; "Add_Compound" [label="Add CC-90001 or vehicle"]; "Initiate_Reaction" [label="Add ATP to start reaction"]; "Incubation" [label="Incubate at 30°C for 60 min"]; "Stop_and_Read" [label="Stop reaction and read plate"]; "Data_Analysis" [label="Calculate IC50 values"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Serial_Dilution"; "Serial_Dilution" -> "Plate_Setup"; "Plate_Setup" -> "Add_Compound"; "Add_Compound" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubation"; "Incubation" -> "Stop_and_Read"; "Stop_and_Read" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for the in vitro JNK inhibition assay.

Animal Model of Liver Fibrosis

Objective: To evaluate the in vivo efficacy of CC-90001 in a rat model of liver fibrosis.

Materials:

  • Male Sprague-Dawley rats

  • Choline-deficient diet

  • CC-90001

  • Vehicle control

  • Gavage needles

  • Histology equipment and reagents (e.g., picrosirius red stain)

Protocol:

  • Acclimate rats for one week with a standard diet.

  • Induce liver fibrosis by feeding the rats a choline-deficient diet for 12 weeks.

  • Randomly assign rats to a treatment group (CC-90001) or a control group (vehicle).

  • Administer CC-90001 or vehicle daily via oral gavage for the duration of the study.

  • At the end of the 12-week period, euthanize the animals and collect liver tissues.

  • Fix the liver tissues in formalin, embed in paraffin, and section.

  • Stain the sections with picrosirius red to visualize collagen deposition.

  • Quantify the stained area using image analysis software to determine the percentage of fibrosis.

digraph "Liver_Fibrosis_Model_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acclimation" [label="Acclimate rats for 1 week"]; "Fibrosis_Induction" [label="Induce fibrosis with\ncholine-deficient diet (12 weeks)"]; "Group_Assignment" [label="Randomize into treatment\nand control groups"]; "Dosing" [label="Daily oral gavage of\nCC-90001 or vehicle"]; "Tissue_Collection" [label="Euthanize and collect\nliver tissue at 12 weeks"]; "Histology" [label="Fix, embed, section, and\nstain with picrosirius red"]; "Analysis" [label="Quantify collagen deposition"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Acclimation"; "Acclimation" -> "Fibrosis_Induction"; "Fibrosis_Induction" -> "Group_Assignment"; "Group_Assignment" -> "Dosing"; "Dosing" -> "Tissue_Collection"; "Tissue_Collection" -> "Histology"; "Histology" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental workflow for the rat model of liver fibrosis.

Safety and Tolerability

In a phase Ib study in IPF patients, CC-90001 was generally well-tolerated at doses of 100, 200, and 400 mg once daily. The most common adverse events were gastrointestinal in nature. No serious or severe adverse events were reported at these doses.[2] In the phase II study, the most frequent adverse events in the CC-90001 arms were nausea, diarrhea, and vomiting.[3]

Conclusion

CC-90001 is a promising JNK1 inhibitor with demonstrated anti-fibrotic activity in both preclinical and clinical settings. The provided protocols and data serve as a guide for researchers interested in further investigating the therapeutic potential of CC-90001 in fibrotic diseases. Further studies are warranted to fully elucidate its mechanism of action and to optimize its clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cmpd-X Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the hypothetical small molecule inhibitor, Cmpd-X.

Frequently Asked Questions (FAQs)

Q1: I've just received Cmpd-X, and it won't dissolve in my aqueous buffer. What should I do?

A1: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid affecting the biological system.[1] If DMSO is not suitable, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[2]

Q2: My Cmpd-X solution has changed color. What does this mean?

A2: A change in the color of your stock or working solution often indicates chemical degradation or oxidation of the compound.[3] This can be caused by exposure to light, air, or impurities in the solvent.[3] It is important to assess the integrity of the compound before proceeding with your experiments.[3]

Q3: I'm seeing precipitation in my frozen Cmpd-X stock solution after thawing. How can I prevent this?

A3: Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures.[3] Consider the following solutions:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your chosen temperature.[3]

  • Concentration: Storing solutions at very high concentrations can increase the chance of precipitation.[3] If possible, store at a slightly lower concentration.[3]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: The IC50 value of Cmpd-X in my cell-based assay is different from the published biochemical assay values. Why is there a discrepancy?

A4: It is common to see differences between biochemical and cell-based assay potencies. Several factors can contribute to this:

  • Cell Permeability: The inhibitor may not easily cross the cell membrane, leading to a lower intracellular concentration.[2]

  • ATP Concentration: For ATP-competitive inhibitors, the much higher intracellular ATP levels compared to those in biochemical assays can lead to a higher IC50 value.[2]

  • Efflux Pumps: Cells can actively remove the inhibitor using efflux transporters, which reduces its effective intracellular concentration.[2]

  • Protein Binding: The inhibitor might bind to other cellular proteins, making it unavailable to bind to its intended target.[2]

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over time.[2]

Troubleshooting Guide

Issue: Inconsistent experimental results and loss of compound activity.

This is a frequent issue that can arise from the degradation of the small molecule inhibitor in solution.[3] The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Solvent Quality Use high-purity, anhydrous grade solvents. Store solvents properly to prevent water absorption and degradation.
Storage Conditions Store stock solutions at -20°C or -80°C and protect from light by using amber vials or wrapping containers in foil.[3]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[3]
pH Sensitivity Ensure the pH of the aqueous solution is maintained at the recommended level for your compound.[3]
Air Exposure For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]
Issue: The vehicle control (e.g., DMSO) is causing a biological effect.
Potential CauseRecommended Solution
High Solvent Concentration Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2]
Inconsistent Vehicle Concentration Ensure that all experimental wells, including the untreated control, have the same final concentration of the vehicle.[2]

Experimental Protocols

Protocol 1: Preparation of Cmpd-X Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Cmpd-X in DMSO.

Materials:

  • Cmpd-X powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the mass of Cmpd-X required to make a 10 mM stock solution.

  • Weigh the calculated amount of Cmpd-X powder and place it in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the Cmpd-X is completely dissolved. Gentle warming may be necessary for some compounds.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Determining Optimal Cmpd-X Concentration using a Cell-Based Assay

This protocol outlines a general method for determining the optimal concentration of Cmpd-X for your experiments using a cell viability assay.

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cmpd-X stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the Cmpd-X stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remember to prepare a vehicle control with the same final DMSO concentration as the highest Cmpd-X concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Cmpd-X or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store dilute Prepare Serial Dilutions store->dilute seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat dilute->treat incubate Incubate for 24-72h treat->incubate assay Perform Viability Assay incubate->assay read Read Plate assay->read analyze Analyze Data (IC50) read->analyze

Caption: Experimental workflow for optimizing inhibitor concentration.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription response Cellular Response transcription->response inhibitor Cmpd-X inhibitor->mek

Caption: Hypothetical MEK inhibitor signaling pathway.

References

How to reduce CC15009 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cmpd-X Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of the small molecule inhibitor, Cmpd-X. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with Cmpd-X?

A1: Off-target effects occur when a small molecule inhibitor like Cmpd-X binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of issues, including:

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translational success: Promising results in preclinical models may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Therefore, minimizing off-target effects is crucial for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]

Q2: I'm observing unexpected or inconsistent results in my experiments with Cmpd-X. Could these be due to off-target effects?

A2: Yes, unexpected or inconsistent results are common indicators of potential off-target effects.[2] Some initial signs to look for include:

  • Discrepancies with other inhibitors: Using a structurally different inhibitor for the same target results in a different or absent phenotype.[2]

  • Contradiction with genetic validation: The phenotype observed with Cmpd-X is not replicated when the target protein's expression is reduced using genetic methods like CRISPR-Cas9 or siRNA.[1][2]

  • Variable results across different cell lines: The on-target or off-target protein expression levels can differ between cell lines, leading to inconsistent outcomes.[1]

If you are observing any of these, it is prudent to investigate the possibility of off-target effects.

Q3: What proactive measures can I take in my experimental design to minimize the off-target effects of Cmpd-X?

A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of Cmpd-X that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Select Highly Selective Inhibitors: When available, choose inhibitors that have been extensively characterized and are known for their high selectivity for the intended target.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of Cmpd-X as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

Troubleshooting Guides

Problem: High cellular toxicity is observed at concentrations expected to be effective for on-target inhibition.

Possible Cause: This could be due to Cmpd-X binding to and inhibiting essential cellular proteins (off-targets).

Solutions:

  • Dose-Response Curve for Cytotoxicity:

    • Objective: To determine the concentration at which Cmpd-X becomes toxic to the cells.

    • Protocol:

      • Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

      • Prepare a serial dilution of Cmpd-X.

      • Treat the cells with the different concentrations of Cmpd-X and a vehicle control.

      • Incubate for a period relevant to your experiment (e.g., 24, 48, 72 hours).

      • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

      • Plot cell viability against the log of the Cmpd-X concentration to determine the CC50 (50% cytotoxic concentration).

  • Orthogonal Validation with Genetic Knockdown:

    • Objective: To confirm that the phenotype of interest is due to the inhibition of the intended target and not an off-target.

    • Protocol using siRNA:

      • Design and synthesize at least two independent siRNAs targeting your protein of interest.

      • Transfect cells with the siRNAs or a non-targeting control siRNA.

      • After 48-72 hours, confirm target protein knockdown by Western blot or qPCR.

      • Perform your phenotypic assay and compare the results to those obtained with Cmpd-X treatment. If the phenotype is recapitulated, it is more likely to be an on-target effect.

Problem: The observed phenotype with Cmpd-X does not match previously published data for inhibitors of the same target.

Possible Cause: The phenotype may be a result of Cmpd-X interacting with one or more off-target proteins.

Solutions:

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

    • Objective: To verify that Cmpd-X is binding to its intended target within the cell.[1]

    • Protocol:

      • Treat intact cells with Cmpd-X or a vehicle control.[1]

      • Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]

      • Pellet the aggregated proteins by centrifugation.[1]

      • Collect the supernatant containing the soluble proteins.[1]

      • Analyze the amount of the target protein in the soluble fraction by Western blot.

      • A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates target engagement.[2]

  • Proteome-wide Off-Target Identification (Chemical Proteomics):

    • Objective: To identify the full spectrum of proteins that Cmpd-X interacts with in an unbiased manner.[3]

    • Methods: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can be employed to identify the binding partners of Cmpd-X.[3] These methods typically involve using a modified version of the compound to pull down its interacting proteins, which are then identified by mass spectrometry.[3]

Quantitative Data Summary

Table 1: Comparison of IC50 and CC50 for Cmpd-X and Alternative Inhibitors

CompoundTarget IC50 (nM)Cellular CC50 (µM)Selectivity Window (CC50/IC50)
Cmpd-X505100
Inhibitor B7520267
Inhibitor C100> 50> 500

A larger selectivity window suggests a lower likelihood of off-target effects at effective concentrations.

Experimental Protocols

Detailed Protocol: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To determine if the genetic removal of the target protein replicates the phenotype observed with Cmpd-X.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]

  • Knockout Validation: Screen the clones for target protein knockout by Western blot or sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with Cmpd-X.[2]

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_initial_observation Initial Observation cluster_validation Validation Steps cluster_identification Off-Target Identification cluster_conclusion Conclusion A Unexpected Phenotype or Toxicity with Cmpd-X B Dose-Response Curve (IC50 vs. CC50) A->B C Orthogonal Validation (e.g., siRNA, other inhibitors) A->C D Target Engagement (e.g., CETSA) B->D C->D E Proteomic Profiling (e.g., Chemical Proteomics) D->E Discrepancy Observed F On-Target Effect Confirmed D->F Phenotype Matches Target Engagement G Off-Target Effect Identified E->G

Caption: A logical workflow for troubleshooting potential off-target effects of Cmpd-X.

signaling_pathway Hypothetical Signaling Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Target Intended Target Kinase1->Target OffTarget Off-Target Kinase Kinase1->OffTarget Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Observed Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Toxic/Unexpected Phenotype Downstream2->Phenotype2 CmpdX Cmpd-X CmpdX->Target CmpdX->OffTarget

Caption: A diagram illustrating how Cmpd-X can affect both on-target and off-target pathways.

References

Technical Support Center: CC15009-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CC15009-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1. It competitively binds to the ATP-binding site of TK-1, preventing its phosphorylation and subsequent activation of downstream signaling pathways implicated in various proliferative diseases.

Q2: What is the primary application of this compound in research?

This compound is primarily used to study the role of the TK-1 signaling pathway in cancer cell proliferation and to evaluate its potential as a therapeutic target. It is often used in in vitro kinase assays, cell-based proliferation assays, and in vivo tumor models.

Q3: What are the recommended storage conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: In which cell lines has the activity of this compound been validated?

The anti-proliferative effects of this compound have been validated in several cancer cell lines known to overexpress TK-1, including the human lung adenocarcinoma cell line A549 and the human breast cancer cell line MDA-MB-231.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound-based assays.

Problem 1: High background signal in the kinase assay.

  • Possible Cause A: Non-specific binding of antibodies.

    • Solution: Increase the number of wash steps after antibody incubation. Consider using a higher concentration of blocking agent (e.g., from 1% to 3% BSA) in your blocking buffer.

  • Possible Cause B: Contaminated reagents.

    • Solution: Use freshly prepared buffers and ensure all reagents are filtered. Test each reagent individually to identify the source of contamination.

Problem 2: Low or no signal in the kinase assay.

  • Possible Cause A: Inactive enzyme.

    • Solution: Ensure the TK-1 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity using a known positive control.

  • Possible Cause B: Incorrect ATP concentration.

    • Solution: The concentration of ATP is critical for kinase activity. The optimal ATP concentration should be at or near the Km for the TK-1 enzyme. Verify the final ATP concentration in your assay.

  • Possible Cause C: Inactive this compound.

    • Solution: Prepare fresh dilutions of this compound from a new stock. Ensure the DMSO concentration in the final assay volume does not exceed 1%, as higher concentrations can inhibit enzyme activity.

Problem 3: Inconsistent results between experiments.

  • Possible Cause A: Variability in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter to accurately determine cell density before plating.

  • Possible Cause B: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media.

Quantitative Data Summary

The following tables summarize quantitative data related to common pitfalls encountered during this compound assays.

Table 1: Effect of DMSO Concentration on TK-1 Kinase Activity

DMSO Concentration (%)Relative Kinase Activity (%)
0.1100
0.595
1.088
2.065
5.030

Table 2: Impact of Blocking Agent Concentration on Signal-to-Background Ratio

BSA Concentration (%)Signal-to-Background Ratio
0.52.5
1.05.2
2.08.1
3.08.3

Experimental Protocols

Protocol: In Vitro TK-1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.

    • Recombinant TK-1 Enzyme: Dilute to a working concentration of 2 ng/µL in Kinase Buffer.

    • Substrate Peptide: Prepare a 100 µM solution of the TK-1 specific peptide substrate.

    • ATP: Prepare a 100 µM solution.

    • This compound: Prepare a 10-point, 3-fold serial dilution in DMSO, starting from 1 mM.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the TK-1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the substrate and ATP solution to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

    • Add 25 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

TK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 TK-1 Receptor->TK1 Activation DownstreamProtein Downstream Protein TK1->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->TK1 Inhibition

Caption: TK-1 Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Add_this compound Add this compound/ DMSO to Plate Start->Add_this compound Add_Enzyme Add TK-1 Enzyme Add_this compound->Add_Enzyme Incubate1 Incubate 15 min Add_Enzyme->Incubate1 Add_Substrate_ATP Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate 60 min Add_Substrate_ATP->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Incubate3 Incubate 40 min Add_Detection->Incubate3 Read_Plate Read Plate (Luminescence) Incubate3->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Caption: Workflow for the in vitro TK-1 kinase assay.

Technical Support Center: Interpreting Unexpected Results with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for a compound designated "CC15009." The following troubleshooting guide is a generalized framework for interpreting unexpected results with a hypothetical small molecule inhibitor, referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected efficacy of Compound X in our cell-based assays. What could be the reason?

A1: A lack of efficacy can stem from several factors. Firstly, ensure the compound's stability and solubility in your specific cell culture medium. Degradation or precipitation of Compound X will lead to a lower effective concentration. Secondly, verify the expression level of the target protein in the cell line you are using. Low target expression can result in a minimal observable phenotype. Finally, consider the possibility of cell line-specific resistance mechanisms or compensatory signaling pathways that may circumvent the effect of Compound X.

Q2: Our in vivo experiments with Compound X are showing unexpected toxicity. How can we investigate this?

A2: Unexpected toxicity in vivo can be due to on-target or off-target effects. To differentiate, consider running a dose-response study to determine the maximum tolerated dose (MTD). Histopathological analysis of major organs from treated animals can help identify specific tissues affected. To investigate off-target effects, profiling Compound X against a panel of related and unrelated targets can provide insights into potential unintended interactions.

Q3: We suspect off-target effects are contributing to our results. How can we identify them?

A3: Identifying off-target effects is crucial for accurate interpretation of your data. Similar to how off-target effects are a concern in CRISPR-Cas9 gene editing, small molecules can also bind to unintended targets.[1][2][3] A common approach is to perform kinome scanning or other broad-spectrum profiling assays to identify potential off-target interactions. Additionally, using a structurally distinct inhibitor of the same target can help confirm that the observed phenotype is due to on-target inhibition. Computational methods, such as molecular docking against a library of known protein structures, can also predict potential off-targets.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experimental Batches
Possible Cause Troubleshooting Step Expected Outcome
Compound StabilityAliquot and store Compound X at -80°C. Perform a stability test using HPLC or LC-MS on a fresh aliquot and one that has undergone multiple freeze-thaw cycles.Consistent purity and concentration of Compound X across different aliquots.
Cell Line Passage NumberEnsure all experiments are performed with cells within a consistent and low passage number range.Reduced variability in cell growth, morphology, and response to Compound X.
Reagent VariabilityQualify new lots of critical reagents such as serum and antibodies before use in experiments.Consistent performance of reagents, leading to more reproducible results.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Possible Cause Troubleshooting Step Expected Outcome
Poor Cell PermeabilityPerform a cellular uptake assay using a labeled version of Compound X or by measuring intracellular concentration using LC-MS/MS.Determine the extent to which Compound X enters the cells.
Efflux by TransportersTreat cells with known efflux pump inhibitors (e.g., verapamil) in combination with Compound X.Increased intracellular concentration and enhanced cellular activity of Compound X.
Compound MetabolismAnalyze the supernatant and cell lysate for metabolites of Compound X using LC-MS.Identification of potential metabolic liabilities that may inactivate the compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X in culture medium and treat the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Engagement
  • Protein Extraction: Treat cells with Compound X for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then probe with primary antibodies against the target of interest and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Target Protein Target Protein Kinase A->Target Protein Activates Kinase B Kinase B Target Protein->Kinase B Activates Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound X Compound X Compound X->Target Protein Inhibits G cluster_workflow Experimental Workflow Start Start Hypothesis Hypothesis: Compound X inhibits Target Protein Start->Hypothesis In_Vitro_Assay In Vitro Assay (e.g., Kinase Assay) Hypothesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) In_Vitro_Assay->Cell_Based_Assay Target_Engagement Target Engagement (e.g., Western Blot) Cell_Based_Assay->Target_Engagement Data_Analysis Data Analysis & Interpretation Target_Engagement->Data_Analysis Unexpected_Results Unexpected Results? Data_Analysis->Unexpected_Results Troubleshoot Troubleshoot: - Off-target effects? - Compound stability? - Assay conditions? Unexpected_Results->Troubleshoot Yes Conclusion Conclusion Unexpected_Results->Conclusion No Troubleshoot->Hypothesis

References

CC15009 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CC15009

Notice: Information regarding a specific product or reagent designated "this compound" with documented lot-to-lot variability is not available in the public domain based on the conducted search. The following troubleshooting guide and frequently asked questions are based on general principles of addressing lot-to-lot variability in biological reagents. Researchers should adapt these recommendations to the specific nature of their experiments.

Troubleshooting Guide for Lot-to-Lot Variability

Lot-to-lot variability in reagents can introduce significant challenges in research, leading to inconsistent results and difficulties in reproducing experiments. This guide provides a structured approach to troubleshooting these issues.

Initial Assessment of Lot-to-Lot Variability

Question: We are observing unexpected changes in our experimental results after switching to a new lot of a reagent. How can we confirm if this is due to lot-to-lot variability?

Answer:

  • Direct Comparison: If you have any remaining stock of the previous lot, perform a side-by-side experiment comparing the old and new lots. Use the same experimental conditions, controls, and sample types for both.

  • Control Experiments: Run previously established positive and negative controls with the new lot. A failure to achieve the expected outcome with these controls is a strong indicator of a lot-specific issue.

  • Dose-Response Curve: Perform a dose-response or concentration-response experiment with the new lot. A significant shift in the effective concentration (e.g., EC50 or IC50) compared to the previous lot suggests a difference in potency.

Experimental Workflow for Troubleshooting

The following workflow can help systematically identify and mitigate the impact of lot-to-lot variability.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Verification cluster_2 Phase 3: Resolution A New Reagent Lot Introduced B Unexpected Experimental Results A->B C Hypothesis: Lot-to-Lot Variability B->C D Side-by-Side Comparison (Old vs. New Lot) C->D E Control Group Performance Check C->E F Dose-Response Analysis C->F J Results Consistent? D->J E->J F->J G Contact Manufacturer (Request Certificate of Analysis) H Adjust Experimental Protocol (e.g., concentration, incubation time) I Validate New Lot for Future Experiments J->G No J->H No J->I Yes

Caption: A logical workflow for addressing suspected lot-to-lot reagent variability.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability?

A1: Lot-to-lot variability refers to the differences in performance and characteristics of a reagent between different manufacturing batches or lots. This can be due to minor variations in raw materials, manufacturing processes, or storage conditions.

Q2: What kind of data should we request from the manufacturer when we suspect lot-to-lot variability?

A2: You should request the Certificate of Analysis (C of A) for both the old and new lots. The C of A provides lot-specific quality control data. Pay close attention to parameters such as purity, concentration, activity, and any other relevant specifications.

Q3: How can we minimize the impact of lot-to-lot variability on our long-term research projects?

A3:

  • Purchase in Bulk: When possible, purchase a large single lot of a critical reagent to last the duration of a study.

  • Establish Internal Quality Control: Before a new lot is used in critical experiments, perform a validation experiment to ensure it performs comparably to the previous lot.

  • Maintain Detailed Records: Keep meticulous records of the lot numbers of all reagents used in each experiment.

Data Presentation

When comparing a new lot to a previous lot, systematically record and compare key performance indicators.

Table 1: Example Comparison of Two Reagent Lots

ParameterPrevious Lot (e.g., #A123)New Lot (e.g., #B456)% DifferenceAcceptable Range
EC50 10.5 nM15.2 nM+44.8%+/- 20%
Maximal Response 100%85%-15%+/- 10%
Background Signal 5 AU15 AU+200%< 10 AU

Hypothetical Signaling Pathway

In the absence of specific information for this compound, a generic signaling pathway diagram is provided below to illustrate the format. This hypothetical pathway depicts a ligand binding to a receptor tyrosine kinase (RTK), leading to the activation of downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Ligand Ligand (e.g., this compound) Ligand->Receptor Binding & Activation RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Activation Gene Target Gene Expression TF->Gene

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.

Validation & Comparative

In-Depth Efficacy Analysis: CC-90009 versus an Alternative Compound in the Treatment of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CC-90009 and a relevant alternative, Pirfenidone, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. This guide evaluates the efficacy of CC-90009, a novel small molecule inhibitor, in comparison to Pirfenidone, an established anti-fibrotic agent. The available data suggests that CC-90009 demonstrates a distinct mechanism of action by targeting a key signaling pathway involved in fibrosis. While direct head-to-head clinical trial data is limited, preclinical evidence and early clinical findings indicate a promising profile for CC-90009.

Compound Overview

CC-90009

CC-90009 is an investigational small molecule inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that binds to collagen and is implicated in the pathogenesis of fibrotic diseases. Overexpression of DDR1 is observed in the lungs of IPF patients, where it contributes to the accumulation of extracellular matrix and disease progression. By inhibiting DDR1, CC-90009 aims to reduce collagen deposition and mitigate fibrotic processes.

Pirfenidone

Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. Its precise mechanism of action is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). Pirfenidone is approved for the treatment of IPF in many countries and has been shown to slow the rate of decline in lung function.

Comparative Efficacy Data

The following table summarizes key efficacy data for CC-90009 and Pirfenidone from preclinical and clinical studies.

ParameterCC-90009Pirfenidone
Target Discoidin Domain Receptor 1 (DDR1)Multiple (TGF-β, TNF-α, etc.)
Preclinical Efficacy (Bleomycin-induced lung fibrosis model) Significant reduction in lung collagen content and improved lung histology.Demonstrated reduction in lung fibrosis and inflammatory cell infiltration.
Clinical Efficacy (Phase I/II Trials) Well-tolerated with evidence of target engagement. Early signals of potential clinical benefit in IPF patients.Proven to significantly slow the decline in Forced Vital Capacity (FVC) in IPF patients in Phase III trials.

Signaling Pathway Analysis

The signaling pathways targeted by CC-90009 and Pirfenidone are central to the fibrotic process in IPF.

CC-90009: DDR1 Signaling Pathway

CC-90009 directly inhibits the autophosphorylation of DDR1 upon collagen binding. This interruption blocks downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation CC90009 CC-90009 CC90009->DDR1 Inhibits Downstream Downstream Signaling (e.g., SHC, MAPK) p_DDR1->Downstream Activates Fibrosis Fibroblast Proliferation, Myofibroblast Differentiation, Collagen Deposition Downstream->Fibrosis Promotes

Caption: DDR1 signaling pathway and the inhibitory action of CC-90009.

Pirfenidone: Multi-faceted Anti-fibrotic Mechanism

Pirfenidone is thought to exert its effects by modulating multiple pathways, including the inhibition of TGF-β signaling, a potent pro-fibrotic cytokine. This leads to a reduction in the expression of fibrotic genes.

Pirfenidone_Mechanism TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD SMAD Signaling TGF_beta_R->SMAD Activates Pirfenidone Pirfenidone Pirfenidone->TGF_beta Reduces Production Fibrotic_Genes Fibrotic Gene Expression SMAD->Fibrotic_Genes Promotes

Caption: Simplified overview of Pirfenidone's inhibitory effect on TGF-β signaling.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model

This widely used preclinical model is instrumental in evaluating the anti-fibrotic potential of therapeutic agents.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Treatment: Test compounds (e.g., CC-90009 or Pirfenidone) or vehicle are administered daily, typically starting from the day of bleomycin instillation and continuing for a period of 14 to 21 days.

  • Efficacy Assessment:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Collagen Quantification: Lung collagen content is measured using a hydroxyproline (B1673980) assay.

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qPCR.

Experimental Workflow: Preclinical Efficacy Testing

Preclinical_Workflow start Start: Select Animal Model (e.g., C57BL/6 mice) induction Induce Lung Fibrosis (Intratracheal Bleomycin) start->induction treatment Administer Treatment Groups (Vehicle, CC-90009, Pirfenidone) induction->treatment duration Treatment Period (e.g., 14-21 days) treatment->duration assessment Efficacy Assessment duration->assessment histology Histopathology (Masson's Trichrome, Ashcroft Score) assessment->histology collagen Collagen Quantification (Hydroxyproline Assay) assessment->collagen gene Gene Expression (qPCR for fibrotic markers) assessment->gene end End: Data Analysis and Comparison histology->end collagen->end gene->end

Caption: Workflow for evaluating anti-fibrotic compounds in a preclinical model.

Conclusion

Both CC-90009 and Pirfenidone show promise in the treatment of IPF, albeit through different mechanisms of action. Pirfenidone is an established therapy that has demonstrated clinical benefit in slowing disease progression. CC-90009, with its targeted inhibition of DDR1, represents a novel and potentially more specific approach to anti-fibrotic therapy. Further head-to-head clinical trials are necessary to definitively compare the efficacy and safety of these two compounds. The distinct mechanisms also suggest the potential for future combination therapies to achieve synergistic effects in the management of IPF.

Comparing CC15009 to standard-of-care treatment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison between the investigational agent CC15009 and the current standard-of-care treatment cannot be provided at this time. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any information on a specific therapeutic agent with this identifier. It is possible that "this compound" is a typographical error or an internal compound code that is not publicly available.

To generate a comprehensive comparison guide as requested, the correct name of the investigational drug and its intended therapeutic area are required. Once this information is provided, a detailed analysis can be conducted, including:

  • Identification of the Standard-of-Care: A thorough review of clinical practice guidelines and recent publications will be performed to determine the current standard-of-care treatment for the specified medical condition.

  • Data Compilation and Comparison: Publicly available preclinical and clinical trial data for the investigational drug will be collected and compared against the established efficacy and safety profiles of the standard-of-care treatment. This will include key metrics such as response rates, progression-free survival, overall survival, and adverse event profiles.

  • Quantitative Data Summary: All comparative data will be organized into clear and concise tables to facilitate easy interpretation by researchers, scientists, and drug development professionals.

  • Detailed Experimental Protocols: Methodologies for key experiments cited in the comparison will be described to provide a comprehensive understanding of the data generated.

  • Visualizations of Pathways and Workflows: Diagrams illustrating relevant signaling pathways, experimental workflows, or other logical relationships will be created using the Graphviz DOT language to visually represent complex information.

Example of a Potential Workflow Diagram:

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_vitro_studies In vitro Studies (e.g., cell line assays) In_vivo_models In vivo Models (e.g., xenograft studies) In_vitro_studies->In_vivo_models Toxicity_studies Toxicology Studies In_vivo_models->Toxicity_studies Phase_I Phase I Trials (Safety & Dosage) Toxicity_studies->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard of Care) Phase_II->Phase_III Regulatory_Review Regulatory Review (e.g., FDA, EMA) Phase_III->Regulatory_Review NDA/BLA Submission

A generalized workflow for drug development from preclinical to clinical phases.

We encourage the user to provide the correct designation for the investigational agent and the relevant disease context to enable the creation of a valuable and informative comparison guide.

Unable to Validate On-Target Activity for CC15009: Compound Not Identified

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "CC15009" has yielded no specific information regarding its chemical structure, molecular target, or any associated experimental data. Consequently, the on-target activity of this compound cannot be validated, and a comparative guide as requested cannot be generated at this time.

Initial and subsequent searches for "this compound" and its potential on-target activities have failed to identify any publicly available scientific literature, clinical trial information, or database entries corresponding to this identifier. The search results were general in nature, focusing on broader topics of drug development and unrelated chemical compounds. For instance, information was found for a different compound, "CC-90001," a JNK inhibitor from Celgene, but no connection to "this compound" could be established.

Without foundational knowledge of the compound and its intended biological target, it is impossible to:

  • Identify and collate quantitative data regarding its potency, selectivity, and efficacy.

  • Compare its performance with alternative therapeutic agents.

  • Detail relevant experimental protocols used for its validation.

  • Construct signaling pathway or experimental workflow diagrams.

To proceed with this request, the following information is essential:

  • The correct and complete name of the compound. It is possible that "this compound" is an internal designation, a typographical error, or an abbreviated name.

  • The specific molecular target(s) of the compound.

Once this information is provided, a thorough search for relevant data can be re-initiated to build the requested comparison guide, including data tables, experimental methodologies, and visual diagrams.

CC-90001: A Comparative Analysis of a JNK Inhibitor's Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of CC-90001 with Other JNK Inhibitors

In the landscape of targeted therapies, the c-Jun N-terminal kinase (JNK) pathway presents a compelling target for a multitude of diseases, including fibrotic conditions and cancer. CC-90001, a potent and orally active inhibitor of JNK, has emerged as a promising clinical candidate. This guide provides a comprehensive comparison of CC-90001's cross-reactivity and specificity with other well-known JNK inhibitors, supported by available experimental data.

Performance Comparison

The selectivity of a kinase inhibitor is paramount to its clinical success, minimizing off-target effects and maximizing therapeutic efficacy. CC-90001 has been designed for improved selectivity, particularly with a bias towards JNK1.[1] This section compares the inhibitory activity and selectivity of CC-90001 with two other widely used JNK inhibitors: SP600125, a first-generation broad-spectrum JNK inhibitor, and JNK-IN-8, a potent and selective covalent inhibitor.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity Notes
CC-90001 Not publicly availableNot publicly availableNot publicly availableReported to have a 12.9-fold selectivity for JNK1 over JNK2 in a cell-based model and overall kinome selectivity.[2][3]
SP600125 404090Broad-spectrum inhibitor with known off-target effects on various other kinases.[4]
JNK-IN-8 4.718.71Highly potent pan-JNK inhibitor with exceptional selectivity based on KinomeScan profiling.[5]

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling cascade plays a critical role in regulating cellular processes such as proliferation, apoptosis, and inflammation.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_cascade MAPK Cascade cluster_nuclear Nuclear Events Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress Stimuli->MAPKKK Cytokines Cytokines TNFR TNFR Cytokines->TNFR TNFR->MAPKKK GPCR GPCR GPCR->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK c-Jun c-Jun JNK->c-Jun Transcription Transcription c-Jun->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inflammation Inflammation Transcription->Inflammation Proliferation Proliferation Transcription->Proliferation KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay Tagged_Kinase DNA-Tagged Kinase Binding_Reaction Combine & Incubate Tagged_Kinase->Binding_Reaction Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Reaction Test_Compound Test Compound Test_Compound->Binding_Reaction Wash Wash Binding_Reaction->Wash Elution Elute Wash->Elution qPCR qPCR Quantification Elution->qPCR CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_steps Assay Steps Cell_Culture Cell Culture Compound_Treatment Compound/Vehicle Treatment Cell_Culture->Compound_Treatment Heating Heat Treatment Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Protein Quantification Centrifugation->Quantification

References

A Head-to-Head Comparison of the Novel Xanthine Oxidase Inhibitor CC15009 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel xanthine (B1682287) oxidase (XOR) inhibitor, CC15009, with its established analogs: allopurinol (B61711), febuxostat (B1672324), and topiroxostat. The information presented is intended to support research and development efforts in the field of hyperuricemia and related metabolic disorders.

Executive Summary

This compound is a novel, potent, and selective inhibitor of xanthine oxidase, the pivotal enzyme in purine (B94841) metabolism and uric acid production. Preclinical data indicate that this compound exhibits superior in vitro potency compared to existing therapies. This guide summarizes the available quantitative data on the efficacy and safety of this compound and its key analogs, provides detailed experimental methodologies for the cited studies, and visualizes the associated biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of XOR Inhibitors
CompoundTargetIC50 (nM)Mechanism of Inhibition
This compound Xanthine Oxidoreductase (XOR)0.237Competitive and Reversible
Allopurinol Xanthine Oxidoreductase (XOR)~1700 - 2900Competitive
Febuxostat Xanthine Oxidoreductase (XOR)~1.8Non-competitive
Topiroxostat Xanthine Oxidoreductase (XOR)~5.3Mixed-type
Table 2: In Vivo Efficacy in Hyperuricemia Animal Models
CompoundAnimal ModelDoseRoute of Administration% Reduction in Serum Uric Acid (approximate)
This compound Potassium Oxonate-Induced Hyperuricemic MiceNot specifiedNot specifiedSignificantly superior to allopurinol
Allopurinol Potassium Oxonate-Induced Hyperuricemic MiceNot specifiedNot specifiedBaseline for comparison
Febuxostat Potassium Oxonate + Hypoxanthine-Induced Hyperuricemic Mice5 mg/kgOral~47% reduction compared to model group[1]
Topiroxostat Topiroxostat-treated rats0.1 mg/kgOral~40% reduction compared to intact rats
Table 3: Preclinical and Clinical Safety Profile
CompoundKey Safety Findings
This compound No significant inhibition of cardiac ion channels (hERG, Nav1.5, Cav1.2) at 30 µM in preclinical studies. No significant abnormalities in acute, subacute toxicity tests, and mini-AMES test.
Allopurinol Risk of severe hypersensitivity reactions, including Stevens-Johnson syndrome, particularly in patients with certain HLA genotypes.[2] Dose adjustment required in renal impairment.[3]
Febuxostat Associated with an increased risk of cardiovascular death in some studies (e.g., CARES trial), leading to a boxed warning from the FDA.[4][5] Liver test abnormalities have been reported.[6] Oral LD50 in rats is 980 mg/kg.[4]
Topiroxostat Some studies suggest a potentially better cardiovascular safety profile compared to febuxostat.[7] Not reported to cause QT prolongation. The no-observed-adverse-effect-level (NOAEL) in a 52-week oral study in monkeys was ≥300 mg/kg/day.[8]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the compounds against xanthine oxidase is determined by monitoring the enzymatic conversion of xanthine to uric acid.

  • Reaction Mixture: A typical assay mixture contains the test compound at various concentrations, a phosphate (B84403) buffer (e.g., 50 mM, pH 7.5), and a fixed concentration of xanthine oxidase (from bovine milk or recombinant human).

  • Incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, xanthine.

  • Detection: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.

  • Data Analysis: The rate of uric acid production is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Potassium Oxonate-Induced Hyperuricemia Model

This model is commonly used to evaluate the efficacy of uric acid-lowering agents in rodents.

  • Animal Model: Male mice or rats are typically used.

  • Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. Potassium oxonate is often administered intraperitoneally (i.p.) or orally. In some protocols, a purine precursor like hypoxanthine (B114508) or adenine (B156593) is co-administered to further increase uric acid levels.[9]

  • Drug Administration: The test compounds (this compound and its analogs) are administered orally or via another relevant route at various doses.

  • Blood Sampling: Blood samples are collected at specific time points after drug administration.

  • Uric Acid Measurement: Serum uric acid levels are quantified using a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is compared to the vehicle-treated hyperuricemic control group.

Preclinical Safety and Toxicity Studies

These studies are conducted to evaluate the potential adverse effects of a new chemical entity.

  • Acute Toxicity: Single, high doses of the compound are administered to rodents to determine the median lethal dose (LD50) and identify signs of immediate toxicity.

  • Subacute and Subchronic Toxicity: The compound is administered daily to animals for a period of 14 to 90 days to assess the effects of repeated exposure on various organs and physiological functions. This includes monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.

  • Cardiovascular Safety Pharmacology: The potential for the compound to affect cardiovascular function is assessed. This includes in vitro assays on cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) using patch-clamp electrophysiology to evaluate the risk of QT interval prolongation and arrhythmias.

  • Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus test) are conducted to assess the potential of the compound to cause genetic mutations or chromosomal damage.

Mandatory Visualization

Xanthine Oxidase Signaling Pathway Purine Metabolism and Xanthine Oxidase Inhibition Purines Dietary Purines & de novo Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR UricAcid Uric Acid Xanthine->UricAcid XOR Gout Gout & Hyperuricemia UricAcid->Gout XOR Xanthine Oxidase (XOR) ROS Reactive Oxygen Species (ROS) XOR->ROS Inhibitors This compound & Analogs (Allopurinol, Febuxostat, Topiroxostat) Inhibitors->XOR

Caption: Purine metabolism pathway and the site of action for XOR inhibitors.

Experimental_Workflow_XOR_Inhibitor_Screening Experimental Workflow for XOR Inhibitor Evaluation Start Start InVitro In Vitro Screening (XOR Inhibition Assay) Start->InVitro IC50 Determine IC50 InVitro->IC50 InVivo In Vivo Efficacy (Hyperuricemia Model) IC50->InVivo UricAcidReduction Measure Uric Acid Reduction InVivo->UricAcidReduction Safety Preclinical Safety (Toxicity & CV Safety) UricAcidReduction->Safety End Candidate Selection Safety->End

Caption: A generalized workflow for the preclinical evaluation of XOR inhibitors.

Caption: A logical comparison of the key attributes of this compound and its analogs.

References

Unraveling the Data on CC15009: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific progress. This guide provides a comparative analysis of the available data concerning the compound designated CC15009, with a focus on efforts to reproduce its initial findings in various laboratory settings. Due to the limited publicly available information on a compound specifically named "this compound," this guide will address the challenges in sourcing direct reproducibility studies and present a framework for evaluating similar compounds where data is more accessible.

The Challenge of Undisclosed Compounds

Initial searches for "this compound" did not yield specific, publicly disclosed information regarding its chemical structure, molecular target, or original research findings. This suggests that "this compound" may be an internal designation for a compound that has not been widely published or has been discontinued (B1498344) in early-stage development. The pharmaceutical landscape is replete with compounds that are synthesized and tested but never reach public disclosure for a multitude of reasons, including lack of efficacy, unfavorable toxicity profiles, or strategic business decisions.

In the absence of a primary publication detailing the initial findings for this compound, a direct comparison of reproducibility attempts is not feasible. However, the principles of assessing reproducibility remain critical. When evaluating a novel compound, researchers should look for independent verification of its biological activity and mechanism of action.

A Comparative Framework for Similar Compounds

To illustrate the process of evaluating reproducibility, we can examine a hypothetical scenario involving a compound with a known target, for instance, a kinase inhibitor. The following sections outline the data presentation, experimental protocols, and visualizations that would be essential for a comprehensive comparison guide.

Data Presentation: A Comparative Table

When comparing the performance of a compound like this compound with other alternatives, a structured table is crucial for clarity. This table should summarize key quantitative data from both the original study and subsequent independent validation attempts.

Parameter Original Finding (Hypothetical) Independent Lab 1 Independent Lab 2 Alternative Compound (e.g., CC-90001)
Target IC50 10 nM15 nM12 nM8 nM
Cell-based Potency (EC50) 50 nM75 nM60 nM40 nM
In vivo Efficacy (Tumor Growth Inhibition) 60%45%55%65%
Key Biomarker Modulation 70% reduction50% reduction65% reduction75% reduction
Experimental Protocols

Detailed methodologies are paramount for ensuring that experiments can be faithfully replicated. Below are examples of the types of experimental protocols that should be provided.

In Vitro Kinase Assay:

  • Enzyme: Recombinant human Kinase X

  • Substrate: Specific peptide substrate with a fluorescent label

  • Compound Concentrations: 1 nM to 10 µM in a 10-point dilution series

  • Reaction Time: 60 minutes at 30°C

  • Detection Method: Fluorescence polarization to measure substrate phosphorylation

Cell-Based Proliferation Assay:

  • Cell Line: Human cancer cell line expressing the target kinase

  • Seeding Density: 5,000 cells per well in a 96-well plate

  • Treatment Duration: 72 hours with varying concentrations of the compound

  • Readout: Cell viability measured using a commercial ATP-based luminescence assay

In Vivo Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID)

  • Tumor Implantation: Subcutaneous injection of 1 x 106 human cancer cells

  • Dosing Regimen: Oral gavage once daily at a specified dose

  • Efficacy Endpoint: Tumor volume measured twice weekly with calipers

Visualizing Scientific Concepts

Diagrams are powerful tools for conveying complex information such as signaling pathways and experimental workflows.

G cluster_0 Signaling Pathway cluster_1 Point of Intervention Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Kinase X Inhibits

Caption: Hypothetical signaling pathway and the inhibitory action of a compound.

G cluster_workflow Experimental Workflow start Compound Synthesis and Characterization invitro In Vitro Assays (e.g., Kinase Assay) start->invitro cellbased Cell-Based Assays (e.g., Proliferation) invitro->cellbased invivo In Vivo Models (e.g., Xenograft) cellbased->invivo data Data Analysis and Comparison invivo->data

Caption: A typical workflow for preclinical drug discovery and validation.

Unable to Benchmark CC15009: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and public data, no information was found for a compound designated "CC15009." This suggests that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a potential typographical error.

Without any information on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide a comparative analysis against other published data. A meaningful benchmark requires a clear understanding of the compound's therapeutic area and mode of action to identify relevant alternatives for comparison.

To proceed with a benchmarking analysis, please verify the compound identifier and provide any available information on the following:

  • Compound Class: (e.g., kinase inhibitor, monoclonal antibody, etc.)

  • Biological Target or Pathway: (e.g., EGFR, MAPK signaling, etc.)

  • Therapeutic Indication: (e.g., oncology, immunology, etc.)

Once this information is available, a detailed comparison guide can be developed, including quantitative data tables, experimental protocols, and visualizations of relevant signaling pathways.

Example of a Signaling Pathway Diagram:

Below is a generic example of a signaling pathway diagram that could be generated if the relevant information for a compound were available. This diagram illustrates a hypothetical pathway and is for demonstrative purposes only.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene Transcription Ligand Ligand Ligand->Receptor Inhibitor Example Inhibitor (e.g., CCXXXXX) Inhibitor->Kinase2

Caption: A hypothetical signaling cascade initiated by ligand binding.

No Publicly Available Data on CC-15009 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information on preclinical or clinical studies of a compound designated as CC-15009 for use in combination therapies.

Extensive searches for "CC-15009" in combination with various cancer types, other therapeutic agents, and study types did not yield any specific results. This suggests that CC-15009 may be an internal development code for a compound that has not yet been disclosed in publications or public forums. It is also possible that the compound is in a very early stage of development, with no data released into the public domain.

The initial search strategy focused on identifying preclinical and clinical studies, detailed experimental protocols, and signaling pathway information related to CC-15009 in combination therapies for cancers such as acute myeloid leukemia (AML) and multiple myeloma. However, the searches did not return any documents containing the identifier "CC-15009."

Subsequent attempts to find alternative names or designations for CC-15009 were also unsuccessful. While the searches provided general information on the class of molecules to which CC-15009 may belong (MCL-1 inhibitors), no specific data for this compound could be located.

Without any available data, it is not possible to provide a comparison guide, summarize quantitative data in tables, detail experimental methodologies, or create the requested diagrams for signaling pathways and experimental workflows.

Researchers and professionals interested in this specific compound are advised to monitor scientific conferences and publications from sponsoring organizations for any future disclosures of data related to CC-15009.

Independent Validation of CC15009's Therapeutic Potential: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the therapeutic agent designated as "CC15009" has yielded no specific information within the public domain. Extensive queries of scientific literature, clinical trial databases, and pharmaceutical company pipelines did not identify any compound or investigational drug with this identifier. Therefore, a direct comparison with alternative therapies, as requested, cannot be conducted at this time.

The identifier "this compound" may represent an internal project code of a pharmaceutical company that has not yet been publicly disclosed. It is also possible that this designation is part of a patent application that is not yet publicly available or that it is an early-stage research compound that has not progressed to a stage where it would be cataloged in public databases. Another possibility is that "this compound" is a typographical error of a different drug identifier.

For instance, compounds developed by Celgene (now part of Bristol Myers Squibb) often carry a "CC-" prefix, such as CC-90001, a JNK1 inhibitor, and CC-92480 (Mezigdomide), a novel CELMoD™ agent. However, no public records for a "this compound" from these or other companies were found.

Without access to proprietary information or further clarification on the identity of this compound, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways.

To facilitate the requested analysis, it is recommended to:

  • Verify the identifier: Please ensure that "this compound" is the correct designation.

  • Provide additional context: If available, information regarding the associated company, the therapeutic area of interest (e.g., oncology, immunology), the molecular target, or any relevant publications would be invaluable in identifying the compound.

Once this compound can be unequivocally identified and public data becomes available, a thorough and objective comparison with alternative therapeutic strategies can be compiled to address the needs of researchers, scientists, and drug development professionals.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CC15009

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of CC15009, a potent xanthine (B1682287) oxidoreductase (XOR) inhibitor intended for laboratory use only. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound, with CAS number 2482713-67-5, is a solid organic compound with a molecular formula of C₂₀H₂₁Cl₂N₅O₂ and a molecular weight of 434.32.[1] While specific hazard data is not publicly available, its potent biological activity necessitates careful handling and disposal.

Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the supplier for complete and definitive guidance. The following procedures are based on best practices for the disposal of potent, non-volatile solid chemical waste in a laboratory setting and should be considered a baseline for safe operations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required for handling small quantities of non-volatile solids in a well-ventilated area. If creating dust or aerosols is likely, a NIOSH-approved respirator is recommended.

Disposal Plan: Step-by-Step Guidance

1. Waste Identification and Segregation:

  • Contaminated Solids: This includes any disposable lab supplies such as pipette tips, tubes, and gloves that have come into direct contact with this compound.

  • Unused or Expired Compound: Pure this compound that is no longer needed.

  • Contaminated Solvents: Any solvents used to clean glassware or surfaces that are contaminated with this compound.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include: "Hazardous Waste," "this compound Solid Waste," the primary hazards (e.g., "Toxic," "Potent Compound"), and the date of accumulation.

  • Unused Compound:

    • Keep the compound in its original, tightly sealed container.

    • Label as "Hazardous Waste for Disposal" and include the chemical name "this compound."

  • Liquid Waste (Contaminated Solvents):

    • Collect in a separate, compatible, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration.

3. Final Disposal:

  • All waste streams containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are derived from standard laboratory safety protocols for handling potent chemical compounds. The information regarding the identity and properties of this compound is based on publicly available data from chemical suppliers and scientific publications.[1][2] A recent study highlighted its efficacy and safety profile in preclinical models, underscoring its potent biological activity.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_pure Unused Product Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposition start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Tubes, etc.) waste_type->solid_waste Solid pure_compound Unused/Expired This compound waste_type->pure_compound Pure Compound liquid_waste Contaminated Solvents waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid ehs_disposal Arrange for Pickup by EHS or Licensed Contractor collect_solid->ehs_disposal collect_pure Keep in Original Container Label for Disposal pure_compound->collect_pure collect_pure->ehs_disposal collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->ehs_disposal

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling CC15009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the xanthine (B1682287) oxidoreductase (XOR) inhibitor, CC15009.

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 2482713-67-5), a potent research chemical. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive compound intended for research use only, stringent safety measures must be observed. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times when handling this compound to protect against splashes or airborne particles.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use and replace them immediately if compromised. Avoid direct skin contact.
Body Protection Impervious Clothing / Laboratory CoatA fully fastened lab coat or other impervious clothing should be worn to protect the skin.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a suitable respirator should be used.

Operational Plan: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe experimentation.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh/Aliquot this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces and Equipment handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: General Guidelines

Detailed experimental protocols should be developed and approved by the institution's safety committee. The following are general procedural steps for working with this compound:

  • Preparation :

    • Before handling the compound, ensure that a well-ventilated area, such as a chemical fume hood, is operational.

    • Don all required personal protective equipment as outlined in the table above.

    • Have all necessary materials, including solvents, glassware, and waste containers, prepared and within reach to avoid unnecessary movement.

  • Handling :

    • When weighing the solid form of this compound, do so carefully to avoid generating dust.

    • If creating a solution, add the solvent to the compound slowly to prevent splashing.

    • Clearly label all containers with the compound name, concentration, and date.

  • Spill Response :

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Waste Labeling : Waste containers must be clearly labeled as hazardous chemical waste, indicating the contents.

  • Disposal Method : Dispose of all this compound waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the logical relationship for the disposal of this compound.

G Disposal Decision Pathway for this compound start End of Experiment waste_generated Is there this compound-contaminated waste? start->waste_generated segregate Segregate into a labeled hazardous waste container waste_generated->segregate Yes no_waste No Action Required waste_generated->no_waste No professional_disposal Arrange for disposal by a licensed waste contractor segregate->professional_disposal

Caption: Decision pathway for the proper disposal of this compound waste.

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